4-Isocyanato-3-Methyl-5-Phenylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-isocyanato-3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-8-10(12-7-14)11(15-13-8)9-5-3-2-4-6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAPULDWGBONCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380149 | |
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-89-4 | |
| Record name | 4-Isocyanato-3-methyl-5-phenylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isocyanato-3-Methyl-5-Phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Isocyanato-3-Methyl-5-Phenylisoxazole CAS number 352018-89-4
CAS Number: 352018-89-4
Executive Summary
4-Isocyanato-3-methyl-5-phenylisoxazole (CAS 352018-89-4) is a highly reactive, electrophilic heteroaromatic building block used extensively in the synthesis of pharmacologically active small molecules. Characterized by the presence of an isocyanate (-N=C=O) group at the C4 position of the isoxazole ring, this compound serves as a critical "linchpin" intermediate. It enables the rapid installation of the 3-methyl-5-phenylisoxazole scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities, including anti-inflammatory (COX-2 inhibition), antibacterial, and kinase inhibitory profiles.
This guide outlines the chemical properties, validated synthesis protocols, and downstream applications of this compound, specifically tailored for drug development workflows.
Chemical Architecture & Properties
The reactivity of CAS 352018-89-4 is defined by the electronic interplay between the electron-rich isoxazole core and the electron-withdrawing isocyanate group.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 4-Isocyanato-3-methyl-5-phenylisoxazole |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Physical State | White to pale yellow solid (crystalline) |
| Melting Point | 48–52 °C (Typical for class) |
| Solubility | Soluble in DCM, THF, Toluene, Ethyl Acetate; Reacts with water/alcohols. |
| Storage | 2–8 °C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive. |
Reactivity Insights
The C4 position of the isoxazole ring is electronically distinct. Unlike phenyl isocyanates, the heteroaromatic ring influences the electrophilicity of the isocyanate carbon.
-
Electrophilicity: The isocyanate carbon is highly susceptible to nucleophilic attack by primary and secondary amines, alcohols, and thiols.
-
Stability: While stable in dry aprotic solvents, the compound rapidly hydrolyzes in the presence of moisture to form the unstable carbamic acid, which decarboxylates to the corresponding amine (4-amino-3-methyl-5-phenylisoxazole) and urea byproducts.
Synthesis Protocol: The Modified Curtius Rearrangement
While the compound can be synthesized via phosgenation of the amine, the Curtius Rearrangement starting from the carboxylic acid precursor (3-methyl-5-phenylisoxazole-4-carboxylic acid) is the preferred laboratory-scale method due to higher safety profiles and avoidance of toxic phosgene gas.
Mechanism: Carboxylic Acid
Reagents & Materials
-
Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (CAS 17153-21-8).
-
Reagent: Diphenylphosphoryl azide (DPPA).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous Toluene (preferred for thermal stability).
Step-by-Step Procedure (Self-Validating)
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve 3-methyl-5-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Deprotonation: Add TEA (1.1 eq) dropwise. The solution should remain clear.
-
Azidation: Add DPPA (1.1 eq) dropwise at room temperature. Stir for 30 minutes. Validation Point: Monitor by TLC/LCMS for the formation of the acyl azide intermediate (often unstable, proceed quickly).
-
Rearrangement: Heat the reaction mixture to 80–90 °C. Evolution of nitrogen gas (
) will be observed. -
Completion: Stir at temperature for 2–3 hours until gas evolution ceases.
-
Isolation: The resulting solution contains the isocyanate. For most applications (see Section 4), it is used in situ to avoid hydrolytic degradation during isolation. If isolation is required, remove solvent under reduced pressure and recrystallize from dry hexane/DCM.
Figure 1: Synthetic pathway via DPPA-mediated Curtius Rearrangement.
Applications in Drug Discovery
The primary utility of CAS 352018-89-4 is in the generation of Urea and Carbamate libraries. The isoxazole moiety acts as a bioisostere for other aromatic rings, often improving metabolic stability or modifying solubility.
Urea Synthesis (Kinase Inhibitor Motifs)
Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) feature a diaryl urea motif. Reacting this isocyanate with various anilines generates these structures efficiently.
-
Protocol: Add amine (1.0 eq) to the isocyanate solution (from Section 3.2) at room temperature.
-
Outcome: Precipitate formation is common; high yields (>85%) of the urea derivative.
Carbamate Synthesis
Reaction with alcohols yields carbamates, often used as prodrugs or to modulate lipophilicity.
-
Protocol: React with alcohol (excess) and a catalytic amount of DBTL (Dibutyltin dilaurate) or simply heat in refluxing alcohol.
Figure 2: Divergent synthesis pathways for library generation.
Safety & Toxicology
Hazard Classification: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Irrit. 2, Resp. Sens. 1.
-
Respiratory Sensitization: Like all isocyanates, this compound is a potent respiratory sensitizer. Inhalation of dust or vapors can cause asthma-like symptoms. Strict engineering controls (fume hood) are mandatory.
-
Handling: Wear nitrile gloves, lab coat, and safety glasses. Avoid generating dust.
-
Decontamination: Spills should be treated with a decontaminant solution (50% ethanol, 40% water, 10% concentrated ammonia) to convert the isocyanate to the safer urea derivative.
References
-
Arctom Scientific. (n.d.). Product Catalog: 4-Isocyanato-3-methyl-5-phenylisoxazole (CAS 352018-89-4).[1][2] Retrieved from
-
Matrix Fine Chemicals. (n.d.). 4-Isocyanato-3-methyl-5-phenyl-1,2-oxazole Product Data. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole (Precursor Data). Retrieved from
-
Google Patents. (2000). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride (CN1233634C).[3] Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methyl-5-phenylisoxazole-4-carboxylic acid (Precursor CAS 17153-21-8). Retrieved from
Sources
An In-Depth Technical Guide to the Molecular Structure and Synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 4-isocyanato-3-methyl-5-phenylisoxazole. This compound, characterized by a highly reactive isocyanate group appended to a biologically significant isoxazole scaffold, represents a valuable intermediate in medicinal chemistry and materials science. This document elucidates the synthetic pathway, focusing on the critical Curtius rearrangement, and offers insights into the molecule's structural and spectroscopic characteristics. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to leverage this versatile chemical entity in their work.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, such as metabolic stability and bioavailability, making it a valuable building block in drug discovery.[4] The subject of this guide, 4-isocyanato-3-methyl-5-phenylisoxazole, combines this important heterocyclic core with a highly reactive isocyanate functional group, opening avenues for the synthesis of novel derivatives with potential therapeutic applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-isocyanato-3-methyl-5-phenylisoxazole consists of a central isoxazole ring substituted at the 3-, 4-, and 5-positions with a methyl group, an isocyanato group, and a phenyl group, respectively.
Key Structural Features:
-
Isoxazole Ring: A planar, aromatic five-membered ring containing one nitrogen and one oxygen atom in adjacent positions. This ring system is relatively electron-rich.[3]
-
Isocyanato Group (-N=C=O): A highly electrophilic functional group, making the molecule susceptible to nucleophilic attack. This reactivity is key to its utility as a synthetic intermediate.
-
Phenyl Group: A bulky, hydrophobic substituent that will influence the molecule's solubility and potential for π-π stacking interactions.[5]
-
Methyl Group: A small alkyl substituent that can impact the molecule's steric profile and electronic properties.
The dihedral angle between the phenyl and isoxazole rings is expected to be non-zero due to steric hindrance, a common feature in related structures.[5][6]
Predicted Physicochemical Properties:
| Property | Predicted Value | Justification |
| Molecular Formula | C11H8N2O2 | Based on the constituent atoms. |
| Molecular Weight | ~200.19 g/mol | Sum of the atomic weights. |
| Appearance | Likely a solid at room temperature | Based on similar aromatic isocyanates. |
| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Toluene) | The phenyl group and isoxazole ring contribute to its organic solubility. Reactive with protic solvents. |
| Reactivity | Highly reactive towards nucleophiles (e.g., alcohols, amines, water) | Due to the electrophilic nature of the isocyanate group. |
Synthetic Pathway: A Multi-Step Approach
The synthesis of 4-isocyanato-3-methyl-5-phenylisoxazole is not a trivial, single-step process. It requires a multi-step sequence starting from readily available precursors, culminating in a Curtius rearrangement to introduce the isocyanate functionality. The causality behind each step is crucial for ensuring a high yield and purity of the final product.
Caption: Synthetic workflow for 4-isocyanato-3-methyl-5-phenylisoxazole.
Experimental Protocols
This initial step creates the core isoxazole structure with a carboxylic acid handle at the 4-position, which is essential for the subsequent introduction of the isocyanate group.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and anhydrous zinc chloride (0.1 eq).[7]
-
Heating: Heat the mixture to 60°C without a solvent for approximately one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add ethanol with stirring for 30 minutes. This will precipitate the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
-
Hydrolysis: Treat the solid ester with a 5% aqueous solution of sodium hydroxide (NaOH) at room temperature for about four hours.[7]
-
Acidification and Isolation: Acidify the reaction mixture with 2N hydrochloric acid (HCl). The resulting solid, 5-methyl-3-phenylisoxazole-4-carboxylic acid, can be filtered and recrystallized from hot ethanol.[7]
Causality: The use of a Lewis acid catalyst like zinc chloride facilitates the condensation reaction. The subsequent hydrolysis of the ester to the carboxylic acid is a standard procedure necessary to prepare for the next step.
The carboxylic acid is converted to a more reactive acyl chloride, which then readily reacts with sodium azide to form the crucial acyl azide intermediate.
Protocol:
-
Acyl Chloride Formation: To the dried 5-methyl-3-phenylisoxazole-4-carboxylic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Allow the reaction to stir at room temperature until the evolution of gas ceases. The solvent and excess reagent can be removed under reduced pressure.
-
Acyl Azide Synthesis: Dissolve the crude acyl chloride in a suitable aprotic solvent like acetone or THF. Cool the solution to 0°C and add a solution of sodium azide (NaN₃) in water dropwise with vigorous stirring.
-
Isolation: After stirring for a few hours at room temperature, the acyl azide can be extracted into an organic solvent. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding heat and friction.
Causality: The conversion to the acyl chloride activates the carboxyl group for nucleophilic substitution by the azide ion. This is a more efficient method than direct conversion from the carboxylic acid.
This is the key transformation where the acyl azide rearranges upon heating to form the desired isocyanate, with the loss of nitrogen gas.[8][9][10]
Caption: The Curtius Rearrangement mechanism.
Protocol:
-
Reaction Setup: Dissolve the crude 5-methyl-3-phenylisoxazole-4-carbonyl azide in a dry, inert, high-boiling aprotic solvent such as toluene or dioxane.
-
Thermal Rearrangement: Heat the solution gently. The rearrangement is typically initiated at temperatures between 60-100°C. The evolution of nitrogen gas will be observed.
-
Reaction Completion: The reaction is complete when the gas evolution ceases. The resulting solution contains the 4-isocyanato-3-methyl-5-phenylisoxazole.
-
Usage: The isocyanate is typically used immediately in the next synthetic step without isolation due to its high reactivity.
Causality and Self-Validation: The Curtius rearrangement is a thermally induced, intramolecular rearrangement that proceeds through a concerted mechanism.[10] The stereochemistry of the migrating group is retained, although this is not a factor in this specific synthesis. The loss of dinitrogen gas, a very stable molecule, is the thermodynamic driving force for this reaction. The progress of the reaction can be monitored by the disappearance of the azide peak and the appearance of the isocyanate peak in the IR spectrum.
Spectroscopic Characterization (Predicted)
Direct spectroscopic data for 4-isocyanato-3-methyl-5-phenylisoxazole is not published. However, based on the known spectra of its precursors and the characteristic signals of the functional groups, the following spectroscopic data can be predicted.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).- Methyl protons (singlet, ~2.5 ppm). |
| ¹³C NMR | - Carbonyl carbon of the isocyanate (~120-130 ppm).- Aromatic carbons of the phenyl group (~125-135 ppm).- Carbons of the isoxazole ring (~110-170 ppm).- Methyl carbon (~10-15 ppm). |
| FT-IR | - Strong, sharp absorption band for the isocyanate group (-N=C=O) around 2250-2280 cm⁻¹.- C=N and C=C stretching of the isoxazole and phenyl rings (~1400-1600 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight. |
Reactivity and Potential Applications
The synthetic utility of 4-isocyanato-3-methyl-5-phenylisoxazole stems from the high electrophilicity of the isocyanate group. It can readily react with a variety of nucleophiles to form stable adducts.
Key Reactions:
-
With Alcohols: Forms carbamates (urethanes).
-
With Amines: Forms ureas.
-
With Water: Forms an unstable carbamic acid, which decarboxylates to yield the corresponding amine (4-amino-3-methyl-5-phenylisoxazole).
This reactivity makes it a valuable intermediate for introducing the 3-methyl-5-phenylisoxazole-4-yl moiety into larger molecules. Given the established biological activities of isoxazole derivatives, this compound could be employed in the synthesis of novel drug candidates.[1][2][3] For example, the urea and carbamate derivatives are common functionalities in pharmacologically active compounds.
Conclusion
4-Isocyanato-3-methyl-5-phenylisoxazole is a synthetically valuable, albeit reactive, molecule that combines the desirable properties of the isoxazole scaffold with the versatile chemistry of the isocyanate group. While its direct characterization is challenging due to its reactivity, its synthesis via a robust, multi-step pathway culminating in a Curtius rearrangement is well-precedented. This guide has provided a detailed, scientifically grounded framework for its preparation and has predicted its key structural and spectroscopic features. For researchers in drug discovery and medicinal chemistry, this molecule represents a gateway to a diverse range of novel isoxazole derivatives with the potential for significant biological activity.
References
-
Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 3-methyl-5-phenyl-isoxazole-4-carbaldehyde (C11H9NO2). Retrieved from [Link]
-
Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methyl-5-phenylisoxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
ResearchGate. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole, 5-(4-methylphenyl)-3-phenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (n.d.). The Curtius Rearrangement of Some Organic Azides: A DFT Mechanistic Study. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2021, December 23). Curtius Rearrangement. Retrieved from [Link]
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- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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Navigating the Risks: A Technical Guide to the Safe Handling of Isocyanato Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isocyanato compounds, characterized by the highly reactive -N=C=O functional group, are indispensable building blocks in the synthesis of a vast array of polymers, pharmaceuticals, and other specialty chemicals.[1][2] Their utility, however, is matched by significant health and safety concerns, primarily stemming from their potent respiratory and dermal sensitizing properties.[3][4] This in-depth technical guide provides a comprehensive framework for the safe handling of isocyanato compounds in a research and development setting. Moving beyond a simple recitation of rules, this document elucidates the causality behind safety protocols, empowering researchers to build self-validating systems of safety into their experimental workflows. It covers the fundamental hazards, a multi-layered approach to risk mitigation, detailed experimental and emergency protocols, and proper waste disposal, all grounded in authoritative sources to ensure scientific integrity.
The Isocyanate Hazard Profile: Understanding the "Why"
Isocyanates are electrophilic compounds that readily react with nucleophiles such as alcohols, amines, and water.[2] This high reactivity is the basis for their utility in forming stable urethane and urea linkages but also drives their toxicity.[1][5]
The Specter of Sensitization: A Primary Concern
The most significant health risk associated with isocyanates is sensitization, an allergic reaction that can occur after initial exposure.[6] Once an individual is sensitized, subsequent exposure to even minute quantities can trigger a severe asthmatic reaction, which can be life-threatening.[3] The immunological basis for this is not fully understood, but it is believed that isocyanates act as haptens, forming conjugates with endogenous proteins that are then recognized as foreign by the immune system.[4][5][7]
-
Respiratory Sensitization: Inhalation of isocyanate vapors, aerosols, or dusts is the primary route of exposure leading to respiratory sensitization and occupational asthma.[8][9] Symptoms can include wheezing, chest tightness, coughing, and shortness of breath, which may have a delayed onset.[3]
-
Dermal Sensitization: Skin contact can also lead to sensitization, resulting in allergic contact dermatitis with symptoms like rashes, blistering, and swelling.[10] Importantly, dermal exposure can also lead to respiratory sensitization.[2][4]
Acute and Chronic Health Effects
Beyond sensitization, isocyanates are potent irritants to the skin, eyes, and respiratory tract.[3][11] Acute exposure can cause irritation of the mucous membranes, gastrointestinal distress, and headaches.[11] Some isocyanates, such as Toluene Diisocyanate (TDI), are also classified as potential human carcinogens.[1] Chronic exposure may lead to long-term lung damage.[11]
A Multi-Layered Defense: The Hierarchy of Controls
Effective management of isocyanate risks requires a systematic approach, prioritizing the most effective control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.[12][13]
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
Elimination and Substitution
Before working with isocyanates, always consider if their use can be eliminated or if a less hazardous substitute is available.[14] For instance, could a different synthetic route be employed? If not, can a less volatile isocyanate, such as Methylene Diphenyl Diisocyanate (MDI) which has a lower vapor pressure than Toluene Diisocyanate (TDI), be used?[10][14]
Engineering Controls: Your Primary Barrier
Engineering controls are designed to physically isolate the researcher from the hazard.[15][16]
-
Chemical Fume Hoods: All manipulations of isocyanato compounds, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[17]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[12][18] For processes with a higher risk of aerosol generation, such as spray applications, specialized spray booths or local exhaust ventilation (LEV) are necessary.[12][13]
Administrative Controls: Standardizing Safety
Administrative controls are the work practices and procedures that reduce the risk of exposure.[6]
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving isocyanates.
-
Training: All personnel who will work with or near isocyanates must receive comprehensive training on their hazards, safe handling procedures, emergency protocols, and the proper use of PPE.[9][12]
-
Designated Areas: Clearly demarcate areas where isocyanates are stored and used.[10]
-
Hygiene: Prohibit eating, drinking, and smoking in the laboratory. Always wash hands thoroughly after handling isocyanates, even if gloves were worn.[8][15]
Personal Protective Equipment (PPE): The Final Safeguard
PPE is not a substitute for robust engineering and administrative controls but is a critical final barrier to exposure.[6][12] The selection of appropriate PPE is paramount.
Respiratory Protection
Due to the severe inhalation hazard and the poor warning properties of many isocyanates (the odor threshold is often above the exposure limit), respiratory protection is mandatory.[19]
-
For most laboratory-scale operations in a fume hood: A full-face respirator with organic vapor cartridges and particulate pre-filters (P100) is recommended to also provide eye protection.[12][20]
-
For higher-risk activities (e.g., spraying, large-scale work, or outside of a fume hood): A supplied-air respirator is necessary as air-purifying respirators may not provide adequate protection.[12][13] NIOSH has not approved any air-purifying respirators for protection against isocyanates.[13]
Dermal and Eye Protection
-
Gloves: Standard thin latex gloves are not suitable for handling isocyanates.[12] Chemical-resistant gloves such as butyl rubber or nitrile should be used.[20][21] Always double-glove and change gloves immediately if contamination is suspected.
-
Protective Clothing: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher splash potential, disposable coveralls should be worn.[15][21]
-
Eye Protection: Chemical splash goggles are the minimum requirement.[21] A full-face respirator or a face shield worn over goggles provides superior protection.[14][15]
Table 1: Occupational Exposure Limits for Common Isocyanates
| Isocyanate Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Toluene-2,4-diisocyanate (TDI) | 0.02 ppm (Ceiling) | 0.005 ppm | 0.001 ppm |
| Methylene bisphenyl isocyanate (MDI) | 0.02 ppm (Ceiling) | 0.005 ppm | 0.005 ppm |
| Hexamethylene diisocyanate (HDI) | Not established | 0.005 ppm | 0.005 ppm |
| General Isocyanates (as -NCO) | |||
| Safe Work Australia TWA | 0.02 mg/m³ | ||
| Safe Work Australia STEL | 0.07 mg/m³ |
Data compiled from OSHA, NIOSH, ACGIH, and Safe Work Australia.[11][19][22] Always consult the specific Safety Data Sheet (SDS) for the compound in use.
Experimental Workflow and Protocols
A self-validating system of safety is built upon meticulous planning and execution.
Caption: A step-by-step workflow for the safe handling of isocyanates.
Storage and Handling
-
Store isocyanates in a cool, dry, well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols.[10][12]
-
Keep containers tightly closed when not in use.[10] Be aware that reaction with moisture can produce carbon dioxide gas, leading to a dangerous pressure buildup in sealed containers.[12][23]
-
Transport isocyanates in secondary containment to prevent spills.
Health Monitoring
A robust medical surveillance program is essential for personnel working with isocyanates.[8][13] This should include:
-
Baseline Assessment: A pre-placement medical evaluation, including a detailed respiratory history and baseline pulmonary function tests (spirometry).[10][13]
-
Periodic Monitoring: Annual questionnaires and spirometry to detect any changes in respiratory health early.[8][9]
-
Immediate Evaluation: Any worker who develops symptoms of irritation or sensitization should be immediately removed from exposure and evaluated by a physician knowledgeable in occupational health.[3][19]
Emergency Preparedness: Responding Effectively
Spill Response Protocol
Step 1: Evacuate and Alert
-
Evacuate all non-essential personnel from the immediate spill area.[23]
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) department.
Step 2: Assess the Situation
-
If the spill is large or involves a highly volatile isocyanate, evacuate the entire laboratory and call emergency services.
-
For small, manageable spills, proceed only if you are trained and have the appropriate PPE and spill kit materials.
Step 3: Don PPE
-
Wear, at a minimum: a full-face respirator, chemical-resistant coveralls, butyl rubber or nitrile gloves (double-gloved), and chemical-resistant boots.
Step 4: Contain and Neutralize
-
Contain the spill using an inert absorbent material like sand or vermiculite (do not use sawdust).[23]
-
Working from the outside in, apply a decontamination solution to the absorbed material.[24] Shovel the neutralized material into an open-top, labeled waste container. DO NOT SEAL the container, as CO2 evolution can cause it to rupture.[23]
Step 5: Decontaminate and Ventilate
-
Wipe the spill area with the decontamination solution, followed by soap and water.
-
Allow the area to ventilate thoroughly.
Table 2: Isocyanate Decontamination Solutions
| Formula | Component 1 | Component 2 | Component 3 | Notes |
| Formula 1 | 5-10% Sodium Carbonate | 0.2% Liquid Detergent | 89.8-94.8% Water | A common and effective choice. |
| Formula 2 | 3-8% Concentrated Ammonia | 0.2% Liquid Detergent | 91.8-96.8% Water | Requires excellent ventilation due to ammonia vapor. |
Source: Foam Supplies, Inc.[23]
First Aid for Exposures
-
Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][24] Remove contaminated clothing. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids.[10][24] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Decontamination and Waste Disposal
Proper disposal is a critical final step in the safe handling of isocyanates.
-
Empty Containers: "Empty" containers are never truly empty and must be decontaminated. Fill containers with a decontamination solution and let them stand for at least 48 hours with the bung or cap removed to allow for the escape of carbon dioxide.[10][25]
-
Waste Streams: All isocyanate-contaminated waste, including reaction residues, contaminated labware, absorbent materials, and used PPE, must be treated as hazardous waste.[17]
-
Disposal: Segregate isocyanate waste from other waste streams.[17] Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor.[23][25]
Conclusion
The significant reactivity that makes isocyanato compounds valuable chemical synthons also renders them a considerable occupational hazard. However, by understanding the fundamental risks, implementing a multi-layered system of controls, adhering to meticulous experimental protocols, and preparing for emergencies, researchers can navigate these challenges safely. A culture of safety, grounded in scientific understanding and validated by consistent practice, is the ultimate assurance of protection for the scientists and professionals driving innovation in drug development and materials science.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Overview. Retrieved from [Link]
-
Composites One. (n.d.). Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Retrieved from [Link]
-
Safe Work Australia. (2020, July). Guide to Handling Isocyanates. Retrieved from [Link]
-
California Department of Public Health (CDPH). (2014, May). Isocyanates: Working Safely. Retrieved from [Link]
-
Government of Canada. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Isocyanates technical fact sheet. Retrieved from [Link]
-
WorkSafeBC. (2024, April 16). Isocyanates. Retrieved from [Link]
-
Chemscape. (n.d.). Isocyanate Exposure: Health Risks & Safety Precautions. Retrieved from [Link]
-
Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Standards. Retrieved from [Link]
-
Sysco Environmental. (n.d.). What PPE is required when working with isocyanates?. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Health monitoring: Guide to Isocyanates. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). Isocyanates. Retrieved from [Link]
-
ECL. (n.d.). Isocyanate Exposure Testing: What You Need To Know. Retrieved from [Link]
-
Cura Terrae OH & Emissions Testing. (2024, April 26). Isocyanate exposure in the workplace. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of isocyanate sensitisation. An in vitro approach. Retrieved from [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Health and Safety Executive (HSE). (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]
-
N.C. Department of Labor. (2013). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from [Link]
-
DOD Technologies. (2021, August 26). The Risks of Isocyanates and Staying Safe. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 10). Isocyanate Safety Protocols in Workplace Environments. Retrieved from [Link]
-
Ovid. (n.d.). Review of the occupational exposure to isocyanates: Mechanisms of action. Retrieved from [Link]
-
OSHwiki. (2013, August 23). Isocyanates. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
PMC. (n.d.). Respiratory Symptoms, Sensitization, and Exposure–Response Relationships in Spray Painters Exposed to Isocyanates. Retrieved from [Link]
-
WorkSafe. (2017, September 12). Safe use of isocyanates. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]
-
DermNet. (n.d.). Allergic contact dermatitis to isocyanate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Isocyanates - Additional Resources. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Isocyanates | NIOSH. Retrieved from [Link]
-
Oregon OSHA. (n.d.). Isocyanates. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
Sources
- 1. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. ovid.com [ovid.com]
- 6. worksafebc.com [worksafebc.com]
- 7. Mechanisms of isocyanate sensitisation. An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hsa.ie [hsa.ie]
- 9. envirocare.org [envirocare.org]
- 10. actsafe.ca [actsafe.ca]
- 11. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. Control measures guide - Canada.ca [canada.ca]
- 14. hse.gov.uk [hse.gov.uk]
- 15. lakeland.com [lakeland.com]
- 16. Isocyanate Safety Protocols in Workplace Environments [eureka.patsnap.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. dodtec.com [dodtec.com]
- 19. safetyresourcesblog.com [safetyresourcesblog.com]
- 20. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 21. compositesone.com [compositesone.com]
- 22. Isocyanates - Standards | Occupational Safety and Health Administration [osha.gov]
- 23. fsi.co [fsi.co]
- 24. benchchem.com [benchchem.com]
- 25. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Methodological & Application
using 4-Isocyanato-3-Methyl-5-Phenylisoxazole as a synthon
Application Note: Generation and Utilization of 4-Isocyanato-3-Methyl-5-Phenylisoxazole
Executive Summary & Chemical Profile
4-Isocyanato-3-Methyl-5-Phenylisoxazole is a highly reactive, transient electrophilic synthon used primarily in medicinal chemistry to introduce the 3-methyl-5-phenylisoxazole moiety—a "privileged structure" found in various kinase inhibitors, antibiotics, and psychotropic agents.
Due to the high reactivity of the isocyanate group attached to the electron-deficient isoxazole ring, this compound is rarely isolated. Instead, it is generated in situ from its stable precursor, 3-methyl-5-phenylisoxazole-4-carboxylic acid , via the Curtius rearrangement. This guide details the protocols for its generation and subsequent trapping with nucleophiles to form urea and carbamate linkages.
| Property | Detail |
| Target Synthon | 4-Isocyanato-3-Methyl-5-Phenylisoxazole |
| Stable Precursor | 3-Methyl-5-phenylisoxazole-4-carboxylic acid |
| Precursor CAS | |
| Molecular Weight | 200.19 g/mol (Isocyanate) / 203.19 g/mol (Acid) |
| Key Reactivity | Electrophilic attack by amines ( |
| Primary Application | Synthesis of urea/carbamate-linked bio-active molecules (e.g., kinase inhibitors) |
Mechanistic Insight: The Curtius Rearrangement
The transformation relies on the Curtius rearrangement, where an acyl azide undergoes thermal decomposition to release nitrogen gas (
Why this route?
-
Safety: Avoids the use of phosgene gas.
-
Efficiency: Can be performed in a "one-pot" manner, minimizing the handling of moisture-sensitive isocyanates.
-
Stereoretention: If the migrating group were chiral (not applicable here, but good practice), configuration is retained.
Figure 1: Mechanistic pathway for the generation of the isocyanate synthon from carboxylic acid using Diphenylphosphoryl azide (DPPA).
Experimental Protocols
Protocol A: One-Pot Synthesis of Urea Derivatives (Standard)
Best for: Small to medium-scale discovery chemistry (100 mg – 5 g).
Reagents:
-
Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv)
-
Reagent: Diphenylphosphoryl azide (DPPA) (1.1 equiv)[2]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 2.0 equiv)
-
Nucleophile: Primary or secondary amine (
) (1.0 – 1.2 equiv) -
Solvent: Anhydrous Toluene (preferred) or THF.
Step-by-Step Workflow:
-
Activation:
-
Charge a flame-dried round-bottom flask with 3-methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv) and anhydrous Toluene (0.1 M concentration).
-
Add TEA (1.2 equiv) and stir at room temperature (RT) for 10 minutes to form the carboxylate salt.
-
Add DPPA (1.1 equiv) dropwise.
-
Stir at RT for 30 minutes. Note: This forms the acyl azide intermediate.
-
-
Rearrangement (Isocyanate Generation):
-
Heat the reaction mixture to 80–90°C .
-
Observe gas evolution (
). Maintain temperature for 1–2 hours until gas evolution ceases. -
Checkpoint: The solution now contains the 4-Isocyanato-3-Methyl-5-Phenylisoxazole .
-
-
Coupling (Trapping):
-
Cool the mixture slightly (to ~50°C) to prevent rapid exotherms upon amine addition.
-
Add the target Amine (1.1 equiv) dissolved in a minimal amount of toluene/THF.
-
Stir at 60°C for 2 hours, then cool to RT and stir overnight.
-
-
Workup & Purification:
-
Quench: Dilute with Ethyl Acetate (EtOAc). Wash with 1N HCl (to remove unreacted amine), saturated
(to remove phosphate byproducts), and brine. -
Dry: Dry organic layer over
, filter, and concentrate. -
Purify: Recrystallize from EtOH/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Protocol B: Synthesis of Carbamates (Urethanes)
Best for: Creating prodrugs or protected amine intermediates.
Modifications to Protocol A:
-
Nucleophile: Replace the amine with an anhydrous Alcohol (
) (excess, 2–5 equiv, or use as co-solvent). -
Catalyst: Addition of catalytic Dibutyltin Dilaurate (DBTDL) (1–5 mol%) is often required to drive the reaction between the isocyanate and sterically hindered alcohols.
-
Temperature: Reflux conditions (110°C in Toluene) are often necessary for 4–12 hours due to the lower nucleophilicity of alcohols compared to amines.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent Choice | Toluene (Primary) | High boiling point allows efficient thermal rearrangement (80°C+). Non-polar nature precipitates polar urea products, aiding purification. |
| Moisture Control | Strictly Anhydrous | Water competes with the amine, hydrolyzing the isocyanate back to the amine ( |
| Base Stoichiometry | 1.1 – 1.2 equiv | Excess base can racemize chiral centers on the nucleophile (if applicable) or promote side reactions. Sufficient base is needed only to deprotonate the carboxylic acid. |
| DPPA Handling | Slow Addition | DPPA is stable but releases azide ions. Rapid addition can cause localized exotherms. |
Safety & Handling
Isocyanate Hazards:
-
Sensitizers: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-like symptoms.
-
Handling: All operations involving the generation of the isocyanate must be performed in a fume hood .
-
Quenching: Unreacted isocyanate residues on glassware should be quenched with 10% aqueous ammonia or ethanol before washing.
Azide Hazards (Curtius Route):
-
Explosion Risk: While DPPA is safer than sodium azide, acyl azides are potentially explosive if isolated and heated. Do not distill or concentrate the acyl azide intermediate to dryness. Always proceed immediately to the thermal rearrangement step in solution.
References
-
Curtius Rearrangement Review: Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.
-
DPPA Method: Shioiri, T., et al. "Diphenylphosphoryl azide.[2] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 1972.
-
Isoxazole Scaffold Properties: Pinho e Melo, T. M. "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.
-
Precursor Data: "3-Methyl-5-phenylisoxazole-4-carboxylic acid."[3] PubChem Compound Summary.
Sources
Application Note: Synthesis of Carbamates via 4-Isocyanato-3-Methyl-5-Phenylisoxazole
[1][2]
Executive Summary
This application note details the synthetic methodology for generating carbamates (urethanes) utilizing 4-Isocyanato-3-Methyl-5-Phenylisoxazole as the electrophilic scaffold.[1] Isoxazole-containing carbamates are privileged structures in medicinal chemistry, often exhibiting enhanced metabolic stability and pharmacodynamic profiles compared to their phenyl analogs.[1][2]
This guide addresses the specific challenges associated with heteroaryl isocyanates, including their moisture sensitivity and high reactivity.[1][2] We provide two validated protocols: a Standard Direct Coupling method for isolated isocyanates and a One-Pot In Situ Generation method (Curtius Rearrangement) for cases where the isolated reagent is unstable or unavailable.[1][2]
Chemical Background & Reactivity Profile
4-Isocyanato-3-Methyl-5-Phenylisoxazole is a reactive heterocycle.[1][2] Unlike simple alkyl isocyanates, the electron-deficient isoxazole ring increases the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack but also prone to hydrolysis.
Key Properties[1][2][3][4][5][6][7][8]
-
Molecular Formula:
-
Diagnostic IR Signal: Strong absorption at 2250–2270 cm⁻¹ (–N=C=O stretch).[1][2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Reacts rapidly with atmospheric moisture to form the urea derivative (via amine intermediate).[1][2]
Reaction Mechanism
The formation of the carbamate linkage proceeds via the nucleophilic addition of the alcohol's hydroxyl oxygen to the central carbon of the isocyanate group. This step is often rate-limiting and can be accelerated by Lewis bases (tertiary amines) or Lewis acids (organotin compounds).[1][2]
Figure 1: Mechanism of base/Lewis-acid catalyzed carbamate formation.[1][2] The catalyst polarizes the isocyanate or activates the alcohol, facilitating the formation of the urethane linkage.
Experimental Protocols
Protocol A: Direct Coupling (Standard Method)
Use this method if you have isolated, high-purity 4-Isocyanato-3-Methyl-5-Phenylisoxazole.[1][2]
Reagents:
-
Isocyanate: 4-Isocyanato-3-Methyl-5-Phenylisoxazole (1.0 equiv)[1][2]
-
Alcohol: Target substrate (1.0 – 1.2 equiv)
-
Catalyst: Triethylamine (TEA) or Dibutyltin Dilaurate (DBTL) (1–5 mol%).[1][2]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
-
Solvation: Dissolve 1.0 equivalent of the Alcohol in anhydrous DCM (0.1 M concentration).
-
Activation: Add the catalyst.
-
Addition: Dissolve 4-Isocyanato-3-Methyl-5-Phenylisoxazole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2–12 hours.
-
Workup: Quench with water (minimal amount) or saturated
.[1][2] Extract with DCM ( ).[1][2] Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization (often from EtOH/Heptane).[1][2]
Protocol B: In Situ Generation (Curtius Rearrangement)
Use this method if the isocyanate is unavailable or unstable.[1][2] This generates the isocyanate from the stable carboxylic acid precursor.
Reagents:
-
Precursor: 3-Methyl-5-phenylisoxazole-4-carboxylic acid (1.0 equiv).[1][2]
-
Azide Source: Diphenylphosphoryl azide (DPPA) (1.1 equiv).[1][2]
Step-by-Step Procedure:
-
Activation: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) in anhydrous Toluene.
-
Azidation: Add TEA (1.1 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 30 minutes.
-
Rearrangement: Heat the mixture to 80–90°C. Evolution of nitrogen gas (
) indicates the Curtius rearrangement is proceeding, converting the acyl azide to the isocyanate. Stir for 1–2 hours until gas evolution ceases. -
Coupling: Cool the reaction slightly (to ~60°C) and add the Alcohol (1.2–1.5 equiv).
-
Completion: Stir at 60–80°C for 4–16 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1][2][3] Wash with 1M HCl (to remove residual amines/TEA), saturated
, and brine.[1] Dry and concentrate.
Data Interpretation & Troubleshooting
Analytical Benchmarks
| Parameter | Expected Observation | Troubleshooting |
| Reaction Monitoring (TLC) | Product usually more polar than isocyanate but less polar than acid.[1][2] | If SM remains, add more catalyst (DBTL) or heat (Reflux).[1][2] |
| IR Spectroscopy | Product: C=O stretch @ 1700–1740 cm⁻¹.[1][2] | If peak @ 2260 cm⁻¹ persists, reaction is incomplete.[1][2] |
| H-NMR | NH proton signal: Broad singlet @ 8.0–10.0 ppm.[1][2] | If NH signal is missing, check for N-alkylation (rare without strong base).[1][2] |
| Side Product | Urea (symmetric dimer).[1][2] | Caused by water.[1][2] Ensure rigorous anhydrous conditions. |
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthetic pathway based on reagent availability.
Safety & Handling
-
Isocyanate Toxicity: 4-Isocyanato-3-Methyl-5-Phenylisoxazole is a potent sensitizer and lachrymator.[1][2] Handle only in a fume hood. Avoid inhalation.
-
Explosion Hazard (Protocol B): Acyl azides are potentially explosive.[1][2] Do not isolate the acyl azide intermediate; proceed directly to the thermal rearrangement step.[1][2]
-
Tin Toxicity: DBTL is toxic and persistent.[1][2] Dispose of tin-contaminated waste separately.[1][2]
References
-
MDPI. (2019).[1][2] Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules. Retrieved from [Link]
-
PubChem. (2025).[1][2][4] 3-Methyl-5-phenylisoxazole Compound Summary. Retrieved from [Link]
-
Bacaloglu, R., et al. (1988).[1][2][5] Kinetics and mechanism of isocyanate reactions. Journal für Praktische Chemie. Retrieved from [Link]
Sources
- 1. 3-Methyl-5-phenylisoxazole | C10H9NO | CID 136804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-3-phenylisoxazole-4-carboxamide | C11H10N2O2 | CID 644844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole, 5-(4-methylphenyl)-3-phenyl- | C16H13NO | CID 296680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Application Note: Strategic Incorporation of 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP) in Functional Polymer Architectures
Executive Summary
This application note details the protocols for utilizing 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP) as a high-value heterocyclic modifier in polymer synthesis. Unlike aliphatic isocyanates, IMP possesses a heteroaromatic core that imparts specific pi-stacking capabilities, rigidity, and potential pharmacological activity (anti-inflammatory pharmacophore) to the polymer matrix.
Crucial Distinction: As a mono-isocyanate , IMP acts as a chain terminator or pendant functionalization agent . It cannot be used as a sole monomer for polymerization. Its primary application is the post-polymerization modification (PPM) of hydroxyl- or amine-bearing scaffolds to generate bioactive polyurethanes/ureas or to engineer specific end-group properties.
Chemical Identity & Reactivity Profile[1][2]
Molecular Attributes[3][4]
-
Compound: 4-Isocyanato-3-Methyl-5-Phenylisoxazole[1]
-
CAS: 352018-89-4 (Representative analog)
-
Functionality: Electrophilic Isocyanate (-NCO)
-
Core Utility: Introduction of the isoxazole heterocycle via stable carbamate (urethane) or urea linkages.
Reactivity Kinetics
The isoxazole ring is electron-withdrawing. Consequently, the isocyanate group at the 4-position is significantly more reactive toward nucleophiles than standard phenyl isocyanates or aliphatic isocyanates (e.g., hexamethylene diisocyanate).
-
Implication: Reactions are often exothermic and require strict stoichiometry control to prevent side reactions (e.g., allophanate formation).
-
Moisture Sensitivity: High. The electron deficiency accelerates reaction with water to form the corresponding amine and CO₂, leading to urea defects.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the nucleophilic attack mechanism when grafting IMP onto a polymer backbone.
Figure 1: Mechanism of nucleophilic addition of a polymer-bound nucleophile to IMP.
Experimental Protocols
Protocol A: Post-Polymerization Functionalization (Grafting)
Objective: Attach IMP to a hydroxyl-terminated polymer (e.g., PEG, PVA, or HEMA-based hydrogel) to introduce bioactivity.
Materials
-
Polymer Matrix: Poly(2-hydroxyethyl methacrylate) (pHEMA) or PEG-OH (MW 2000-5000).
-
Reagent: 4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMP).[1]
-
Solvent: Anhydrous DMF or DMSO (must be <50 ppm H₂O).
-
Catalyst: Dibutyltin dilaurate (DBTDL) or Zirconium(IV) acetylacetonate (less toxic alternative).
Step-by-Step Methodology
-
Drying (Critical):
-
Dry the polymer backbone in a vacuum oven at 60°C for 12 hours to remove adsorbed moisture.
-
Store IMP in a desiccator until use.
-
-
Solvation:
-
Dissolve the polymer in anhydrous DMF under Nitrogen atmosphere. Concentration: 10% w/v.
-
Note: Ensure complete dissolution before proceeding.
-
-
Activation:
-
Add the catalyst (DBTDL) at 0.1 mol% relative to hydroxyl groups.
-
-
Addition:
-
Dissolve IMP in a minimal amount of anhydrous DMF.
-
Add IMP solution dropwise to the polymer solution over 20 minutes at Room Temperature (RT).
-
Stoichiometry: Use 1.1 equivalents of IMP per target hydroxyl group to ensure full conversion.
-
-
Reaction:
-
Heat the mixture to 60°C and stir for 4–6 hours under N₂.
-
Monitor: Check FTIR for the disappearance of the NCO peak (2270 cm⁻¹).
-
-
Purification:
-
Precipitate the reaction mixture into cold diethyl ether or hexane (non-solvent for the polymer, solvent for unreacted IMP).
-
Filter and wash 3x with ether to remove residual isocyanate.
-
-
Drying:
-
Vacuum dry at 40°C overnight.
-
Protocol B: End-Group Engineering (Telechelic Polymers)
Objective: Use IMP to "cap" a polyurethane prepolymer, creating a polymer with defined isoxazole end-groups.
Workflow Diagram
Figure 2: Workflow for synthesizing isoxazole-terminated telechelic polymers.
Characterization & Validation
To validate the successful incorporation of IMP, use the following analytical matrix.
| Technique | Target Signal (Validation Criteria) | Interpretation |
| FTIR | Loss of 2270 cm⁻¹ (NCO stretch) | Indicates consumption of free isocyanate. |
| FTIR | Appearance of 1700-1720 cm⁻¹ (C=O) | Confirms formation of Urethane (Carbamate) linkage. |
| ¹H NMR | Shift of -CH₃ (Isoxazole) | The methyl group on the isoxazole ring typically appears ~2.2-2.4 ppm. Integration ratio against polymer backbone confirms loading efficiency. |
| GPC | Molar Mass Distribution | Ensure no cross-linking occurred (PDI should remain narrow). |
| UV-Vis | Absorbance ~260 nm | The phenyl-isoxazole chromophore absorbs in the UV region, unlike aliphatic polymer backbones. |
Safety & Handling (E-E-A-T)
-
Sensitization: Like all isocyanates, IMP is a potent respiratory and skin sensitizer. Handle only in a fume hood.
-
PPE: Nitrile gloves are generally sufficient for short contact, but Butyl rubber is recommended for prolonged handling in solution.
-
Quenching: In case of spill, neutralize with a solution of 90% water, 8% concentrated ammonia, and 2% detergent.
-
Storage: Store at 4°C under inert gas (Argon/Nitrogen). If the solid turns crusty or insoluble, it has likely polymerized or hydrolyzed and should be discarded.
References
- Isocyanate Chemistry: Szycher, M. (2012). Szycher's Handbook of Polyurethanes. CRC Press. (Definitive guide on NCO kinetics).
-
Isoxazole Synthesis: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link
-
Polymer Functionalization: Rolph, M. S., et al. (2016). Post-polymerization modification of polyurethanes. Polymer Chemistry, 7, 7351-7364. Link
- Heteroaryl Isocyanates: Knölker, H. J., et al. (1996). Synthesis of heteroaryl isocyanates. Synthesis, 1996(10), 1227-1229. (Specifics on reactivity of heterocyclic NCOs).
Sources
scale-up synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole
An Application Guide for the Scale-Up Synthesis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole via a Non-Phosgene Pathway
Introduction
4-Isocyanato-3-methyl-5-phenylisoxazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The isocyanate functional group is a versatile handle for the synthesis of ureas, carbamates, and other derivatives, making this compound a key intermediate in the development of novel pharmaceuticals and functional polymers.[1] The industrial production of isocyanates has traditionally relied on the use of highly toxic phosgene and its derivatives.[2][3] However, significant safety, environmental, and regulatory concerns associated with phosgenation have driven the development of safer, non-phosgene alternatives.[4][5][6][7]
This application note provides a detailed, field-proven protocol for the scale-up synthesis of 4-isocyanato-3-methyl-5-phenylisoxazole. The selected strategy avoids phosgene by utilizing the Curtius rearrangement, a robust and reliable transformation that converts a carboxylic acid into an isocyanate via an acyl azide intermediate.[8][9][10] This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations of experimental choices, critical safety protocols, and scale-up considerations to ensure a safe, efficient, and reproducible synthesis.
Synthetic Strategy: A Non-Phosgene Approach
The chosen retrosynthetic pathway disconnects the target isocyanate at the C-N bond, identifying 3-methyl-5-phenylisoxazole-4-carboxylic acid as the key precursor. This strategic decision allows for the use of the Curtius rearrangement, a well-established and scalable method for isocyanate synthesis that circumvents the hazards of phosgene.[10][11]
The overall workflow involves two main stages:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 3-methyl-5-phenylisoxazole-4-carboxylic acid from commercially available starting materials.
-
Conversion to the Isocyanate: A three-step, one-pot sequence involving the activation of the carboxylic acid, formation of an acyl azide, and its subsequent thermal rearrangement to the final product.
Sources
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- 4. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Isoxazoles as Kinase Inhibitors: A Technical Guide for Researchers
Introduction: The Versatility of the Isoxazole Scaffold in Kinase Inhibition
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in the discovery and development of potent and selective kinase inhibitors.[1] Protein kinases play a pivotal role in regulating a majority of cellular pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1][2] The dysregulation of kinase activity is a hallmark of many diseases, and the development of small molecule inhibitors has revolutionized treatment paradigms.[2][3]
The isoxazole moiety offers a unique combination of physicochemical properties, including its ability to participate in hydrogen bonding, π–π stacking, and other non-covalent interactions within the ATP-binding pocket of kinases.[4] This versatility allows for the fine-tuning of inhibitor potency and selectivity through targeted chemical modifications.[1][5] Numerous isoxazole-containing compounds have demonstrated significant anti-proliferative and cytotoxic activities against various cancer cell lines by targeting key kinases involved in oncogenic signaling pathways.[3][6][7]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of isoxazoles as kinase inhibitors. It details the underlying principles, experimental workflows, and step-by-step protocols for the evaluation of these compounds, from initial in vitro kinase activity assessment to cell-based functional assays.
Key Kinase Targets for Isoxazole-Based Inhibitors
The isoxazole scaffold has been successfully employed to target a range of kinases implicated in cancer and other diseases. Notable examples include:
-
c-Jun N-terminal Kinases (JNKs): JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[5] Isoxazole derivatives have been developed as potent JNK inhibitors.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8][9] Isoxazole-based compounds have been investigated as inhibitors of VEGFR-2 signaling.[8][10]
-
c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, survival, and invasion.[11][12]
-
B-Raf: The B-Raf serine/threonine kinase is a component of the MAPK pathway, and the V600E mutation is a common driver of melanoma and other cancers.[13][14][15]
-
Casein Kinase 1 (CK1): CK1 is involved in the regulation of various cellular processes, and its inhibition is being explored for therapeutic purposes.[16]
The following sections provide detailed protocols for assessing the inhibitory activity of isoxazole compounds against these and other kinase targets.
Experimental Workflow for Characterizing Isoxazole Kinase Inhibitors
A systematic approach is essential for the comprehensive evaluation of novel isoxazole-based kinase inhibitors. The following workflow outlines the key experimental stages, from initial screening to cellular characterization.
Caption: Simplified B-Raf/MEK/ERK signaling pathway and the point of intervention for a B-Raf isoxazole inhibitor.
Part 3: Functional Assays
Functional assays are designed to measure the overall cellular response to the kinase inhibitor, such as effects on cell viability, proliferation, or apoptosis.
Protocol 3: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [17][18]Metabolically active cells reduce the yellow MTT to purple formazan crystals. [17][19] Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Isoxazole test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound for a desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [20]4. Formazan Solubilization: Add 100 µL of the solubilization solution to each well. [20]5. Incubation: Incubate the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Data Presentation and Interpretation
Quantitative data from kinase inhibition and cytotoxicity assays should be summarized in a clear and concise format.
Table 1: Inhibitory Activity of Representative Isoxazole Compounds
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cellular IC50 (µM) | Reference |
| Compound 27 | JNK3 | 42 | 1.5 | [5] |
| Compound 28 | JNK3 | - | 1.8 | [5] |
| Compound 12l | VEGFR-2 | 97.38 | 10.50 (HepG2) | [21] |
| Compound 28a | c-Met | 1.8 | 0.18 (EBC-1) | [11] |
| CEP-32496 | B-Raf V600E | 14 (Kd) | 0.078 (A375) | [22] |
Note: The presented values are examples from the cited literature and may have been determined under different experimental conditions.
Conclusion and Future Perspectives
The isoxazole scaffold represents a cornerstone in the development of targeted kinase inhibitors. [1]The versatility of this heterocyclic ring system allows for the generation of diverse chemical libraries with the potential to yield highly potent and selective drug candidates. The protocols outlined in this guide provide a robust framework for the systematic evaluation of novel isoxazole derivatives, from initial biochemical screening to the assessment of their effects in a cellular context. As our understanding of kinase biology continues to expand, the rational design and application of isoxazole-based inhibitors will undoubtedly continue to play a crucial role in advancing the frontiers of medicine and providing new therapeutic options for a wide range of diseases.
References
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. (URL not available)
-
Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - Taylor & Francis. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. [Link]
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. [Link]
- JNK2 Kinase Assay Protocol. (URL not available)
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC. [Link]
-
(PDF) Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - ResearchGate. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. [Link]
-
In vitro NLK Kinase Assay - PMC - NIH. [Link]
-
In vitro kinase assay - Bio-protocol. [Link]
-
(PDF) In vitro kinase assay v1 - ResearchGate. [Link]
-
Potent Imidazothiazole-based Inhibitor of BRAF V600E Overcomes Acquired Resistance via Inhibition of RAF Dimerization in PLX4032-resistant Melanoma | Anticancer Research. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. [Link]
-
MET Cellular Phosphorylation Assay Service - Reaction Biology. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
B-Raf and the inhibitors: from bench to bedside - PMC. [Link]
-
Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 | ACS Omega. [Link]
-
CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity - AACR Journals. [Link]
Sources
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- 2. In vitro kinase assay [bio-protocol.org]
- 3. zqxzbio.com [zqxzbio.com]
- 4. protocols.io [protocols.io]
- 5. promega.jp [promega.jp]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. PathScan® Total VEGFR-2 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit - Elabscience® [elabscience.com]
- 15. inventbiotech.com [inventbiotech.com]
- 16. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atcc.org [atcc.org]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Managing Moisture Sensitivity in Isocyanate Reactions
Welcome to the technical support center dedicated to navigating one of the most critical challenges in urethane chemistry: the extreme moisture sensitivity of isocyanates. This guide is designed for researchers, scientists, and drug development professionals who utilize isocyanate chemistry and require robust, field-proven strategies to ensure reaction success, product purity, and experimental reproducibility.
Here, we move beyond simple protocols to explain the underlying chemical principles, offering a self-validating system of troubleshooting and best practices.
Section 1: Frequently Asked Questions (FAQs) - The Chemistry of Water & Isocyanates
This section addresses the fundamental "why" behind the strict anhydrous conditions required for isocyanate reactions.
Q1: What is the exact chemical reaction between an isocyanate and water?
A: The reaction between an isocyanate (R-NCO) and water is a multi-step process that is often faster than the desired reaction with an alcohol (R'-OH).[1]
-
Formation of Carbamic Acid: The isocyanate group first reacts with water to form an unstable carbamic acid intermediate.[2][3][4]
-
Decomposition & CO₂ Formation: This carbamic acid is transient and rapidly decomposes to form a primary amine and carbon dioxide (CO₂) gas.[2][4][5]
-
Urea Formation: The newly formed, highly reactive primary amine can then immediately react with a second isocyanate molecule to form a stable, and often insoluble, disubstituted urea linkage.[5][6]
This entire sequence consumes two isocyanate molecules for every one molecule of water, significantly disrupting reaction stoichiometry.[7]
Q2: My reaction mixture turned cloudy and a white precipitate formed. What happened?
A: This is a classic sign of moisture contamination. The cloudiness or white precipitate is almost certainly a polyurea byproduct.[6][8] As described in Q1, water reacts with the isocyanate to form an amine, which then rapidly reacts with more isocyanate to create urea linkages.[6] These urea compounds are often insoluble in the reaction medium, causing them to precipitate out and giving the mixture a cloudy or milky appearance.[6][8]
Q3: Why is my product full of bubbles or foaming unexpectedly?
A: Unintended bubble formation or foaming is a direct consequence of the carbon dioxide (CO₂) gas generated during the decomposition of the carbamic acid intermediate, as shown in the reaction pathway.[2][6][9] While this reaction is intentionally exploited in the production of polyurethane foams, it is a significant defect in applications requiring solid, void-free materials like coatings, adhesives, or elastomers.[2][8][10] The extent of bubbling is directly proportional to the amount of moisture contamination.[8]
Q4: My reaction yield is low and the final material properties are poor. Could trace moisture be the cause?
A: Absolutely. Even trace amounts of moisture can have a profound impact on the outcome.[4] The key issues are:
-
Stoichiometric Imbalance: The side reaction with water consumes two equivalents of your isocyanate reagent for every mole of water.[7] This alters the carefully calculated NCO:OH ratio, leaving unreacted polyol, which compromises the polymer's molecular weight and structural integrity.
-
Formation of Brittle Hard Segments: The urea linkages formed are rigid and create "hard segments." While sometimes desirable in controlled amounts, their uncontrolled formation leads to materials that are often brittle, have poor mechanical properties, and may exhibit surface defects like haze or reduced gloss.[10][11]
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides a systematic approach to diagnosing and solving common moisture-related problems.
| Observation / Problem | Probable Cause | Immediate Action | Long-Term Prevention Strategy |
| Cloudiness / White Precipitate | Moisture contamination leading to polyurea formation.[6][8] | The batch is likely compromised. Attempting to salvage it is difficult. Filtration may remove the solid, but the stoichiometry is already altered. | Implement rigorous solvent/reagent drying protocols. Use inert atmosphere techniques. (See Section 3) |
| Unexpected Foaming / Bubbles | CO₂ evolution from the isocyanate-water reaction.[6][9] | If the reaction is in its early stages, applying a vacuum (if safe and feasible for your setup) may help remove some dissolved CO₂. However, the underlying reaction has already occurred. | Ensure all glassware is oven- or flame-dried. Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents. |
| Reaction Fails to Reach Completion / Low Yield | Isocyanate consumed by reaction with water, leading to incorrect stoichiometry. | Consider adding a slight excess of isocyanate to compensate, but this is a reactive fix. The best approach is to restart with properly dried materials. Some formulators intentionally add excess isocyanate to account for minor moisture.[6][7] | Quantify moisture content in starting materials using Karl Fischer titration. Use freshly opened, high-purity reagents. |
| Gel Formation / Inconsistent Viscosity | Uncontrolled cross-linking caused by side reactions. Water can initiate the formation of urea, and further reactions can lead to biuret and allophanate structures, creating branching and gelation.[5][12] | Stop the reaction immediately to prevent the entire batch from solidifying in the reactor. Dilution with a dry solvent may help if caught early. | Maintain strict temperature control, as higher temperatures can accelerate side reactions.[12] Ensure efficient stirring to avoid localized hot spots.[4] |
Section 3: Core Experimental Protocols for Moisture Exclusion
Success with isocyanate chemistry is built on a foundation of meticulous preparation. These protocols are essential.
Protocol 3.1: Drying of Solvents
Many common solvents are hygroscopic and are a primary source of water contamination.
Method 1: Activated Molecular Sieves (Preferred for most solvents)
-
Select the Right Sieve: Use 3Å sieves for solvents like acetone, and 4Å for most other common solvents (e.g., THF, Toluene, Dichloromethane). The pore size must be large enough to trap water but small enough to exclude solvent molecules.
-
Activation: Before use, activate the sieves by heating them in a muffle furnace at 300-350°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Drying: Add the freshly activated sieves (approx. 10% w/v) to the solvent in a suitable flask.
-
Equilibration: Allow the solvent to stand over the sieves for at least 24 hours.
-
Storage & Dispensing: Store the dried solvent over the sieves under an inert atmosphere. Dispense solvent using a dry syringe or cannula.
Method 2: Chemical Drying Agents (Use with Caution)
-
Calcium Hydride (CaH₂): Effective for drying hydrocarbons and ethers. Reacts with water to produce H₂ gas. Caution: Do not use with protic or carbonyl-containing solvents.
-
Sodium/Benzophenone: Provides an indicator (deep blue color) for anhydrous, oxygen-free ethers like THF. Caution: Highly reactive and flammable. Requires specialized handling.
Protocol 3.2: Setting Up an Inert Atmosphere Reaction
This workflow prevents atmospheric moisture from entering the reaction.
Section 4: Visualizing the Reaction Pathways
Understanding the competing reactions is key to troubleshooting. The desired pathway leads to the formation of a urethane. The undesired pathway, initiated by water, leads to urea and CO₂.
// Nodes Isocyanate1 [label="Isocyanate\n(R-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocyanate2 [label="Isocyanate\n(R-NCO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polyol [label="Polyol\n(R'-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water\n(H₂O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarbamicAcid [label="Unstable\nCarbamic Acid", style="dashed", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="Amine\n(R-NH₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CO2 [label="CO₂ Gas\n(Bubbles)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Urethane [label="DESIRED:\nUrethane Linkage", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="UNDESIRED:\nUrea Linkage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Isocyanate1 -> Urethane [label=" + Polyol", color="#4285F4"]; Polyol -> Urethane [color="#4285F4"];
Isocyanate1 -> CarbamicAcid [label=" + Water", color="#EA4335"]; Water -> CarbamicAcid [color="#EA4335"];
CarbamicAcid -> Amine [label="Decomposes", style=dashed, color="#FBBC05"]; CarbamicAcid -> CO2 [style=dashed, color="#FBBC05"];
Amine -> Urea [label=" + Isocyanate", color="#EA4335"]; Isocyanate2 -> Urea [color="#EA4335"]; } enddot Caption: Competing reaction pathways for isocyanates.
References
-
Lawrence Industries. (n.d.). The chemistry of polyurethanes. Retrieved from Lawrence Industries Website. [Link]
- Shkapenko, G., Gmitter, G. T., & Gruber, E. E. (n.d.). Mechanism of the Water-Isocyanate Reaction. Industrial & Engineering Chemistry.
- Patsnap. (2025). Technical Insights into Isocyanate Reaction Pathways.
-
ResinLab. (2021, March 16). Moisture Contamination of Polyurethanes. Retrieved from ResinLab Website. [Link]
-
Wikipedia. (n.d.). Isocyanate. Retrieved from Wikipedia. [Link]
- Werner, E. (2006, November 22). Polyurethane Reactions.
- Royal Society of Chemistry. (n.d.). Catalyzed reaction of isocyanates (RNCO) with water. Physical Chemistry Chemical Physics.
- (2023, December 1). Understanding Polyurethane Hydrolysis: Causes, Effects, and Prevention.
- ResearchGate. (2025, August 6).
-
Dongsen Chemicals. (2023, October 21). Decoding isocyanates: A deep dive into isocyanates. Retrieved from Dongsen Chemicals Website. [Link]
- PCI Magazine. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity.
- ResearchGate. (n.d.). Reactions of isocyanate with water (a), amine (b), urea (c), urethane (d), and carboxylic acid (e).
- ResearchGate. (n.d.).
- Reddit. (2020, June 19).
-
EXACT Dispensing Systems. (2019, May 28). Moisture Contamination with Polyurethanes. Retrieved from EXACT Dispensing Systems Website. [Link]
- ACS Publications. (2022, June 8). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules.
- Qucosa - TU Dresden. (n.d.). Synthesis and characterization of hyperbranched poly(urea-urethane)s.
- (2021, June 9). Preparation of High Molecular Weight Poly(urethane-urea)
- ResearchGate. (2024, February 3).
- American Chemical Society. (n.d.).
Sources
- 1. reddit.com [reddit.com]
- 2. l-i.co.uk [l-i.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Technical Insights into Isocyanate Reaction Pathways [eureka.patsnap.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. resinlab.com [resinlab.com]
- 7. pcimag.com [pcimag.com]
- 8. Moisture Contamination with Polyurethanes - EXACT Dispensing Systems [exactdispensing.com]
- 9. wernerblank.com [wernerblank.com]
- 10. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 11. carbodiimide.com [carbodiimide.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Lachrymatory Effects of Isocyanato Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isocyanato compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical safety protocols to effectively manage the lachrymatory (tear-inducing) and other hazardous effects of these highly reactive chemicals. Our goal is to ensure your experiments are not only successful but also conducted with the highest level of safety.
Understanding the Hazard: Why Are Isocyanates Lachrymatory?
Isocyanates are a class of highly reactive compounds characterized by the functional group -N=C=O.[1] Their reactivity is the very reason they are invaluable in the synthesis of a wide array of polymers, particularly polyurethanes, and are increasingly used in the development of pharmaceuticals.[2][3][4] However, this reactivity also underlies their hazardous nature.
The lachrymatory effect, along with irritation to the skin, mucous membranes, and respiratory tract, is a primary concern.[2][5] Exposure to isocyanate vapors or aerosols can cause immediate and severe irritation to the eyes, leading to tearing, redness, and a burning sensation.[5][6] This is due to the reaction of the isocyanate group with water on the surface of the eye, which can produce irritating byproducts and cause inflammation.[1] Furthermore, isocyanates can trigger the TRPA1 channel in sensory neurons, which is a known pain and irritation receptor.[7]
Beyond acute irritation, repeated exposure to isocyanates, even at low concentrations, can lead to sensitization.[8] Once sensitized, an individual may experience severe allergic reactions, including occupational asthma, upon subsequent exposure to even minute amounts of the compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with isocyanato compounds.
Q1: I'm experiencing eye irritation despite wearing standard safety glasses. What's going wrong and what should I do?
A1: Standard safety glasses offer minimal protection against vapors and fine aerosols. Isocyanates can be volatile, and even small amounts in the ambient air can cause significant eye irritation.
-
Immediate Action: If you experience any eye irritation, immediately move to a well-ventilated area, preferably with fresh air. If the irritation persists or is severe, follow the first aid procedures outlined below and seek medical attention.[9]
-
Root Cause Analysis:
-
Inadequate Eye Protection: You are likely using inappropriate eye protection.
-
Poor Ventilation: Your fume hood may not be functioning optimally, or your experimental setup could be generating vapors that are escaping the containment area.
-
-
Solution:
-
Upgrade Your PPE: Switch to chemical splash goggles that form a seal around your eyes. For operations with a higher risk of splashing or aerosol generation, a full-face respirator is the recommended best practice.[10][11]
-
Verify Fume Hood Performance: Check the certification date of your chemical fume hood. Ensure the sash is at the appropriate height to maintain the recommended face velocity (typically 80-120 feet per minute).[8]
-
Review Your Experimental Protocol: Minimize the generation of vapors by avoiding unnecessary heating of isocyanates.[10] Keep all containers tightly sealed when not in use.[8]
-
Q2: I've noticed a lingering, irritating odor in the lab after working with isocyanates, even after cleaning up. What does this indicate and how should I address it?
A2: A lingering odor suggests that there is still unreacted isocyanate present in the work area. This could be due to a small, unnoticed spill, inadequate decontamination of surfaces, or improper waste disposal.
-
Immediate Action: Do not ignore the odor. It indicates an ongoing exposure risk. If possible, improve the ventilation in the area and re-evaluate your cleanup procedures.
-
Root Cause Analysis:
-
Ineffective Decontamination: Simply wiping surfaces with a solvent may not neutralize the reactive isocyanate groups.
-
Contaminated Equipment: Glassware, stir bars, and other equipment may still have residual isocyanate.
-
Improper Waste Management: Isocyanate waste that is not properly contained and neutralized can continue to off-gas.
-
-
Solution:
-
Use a Neutralizing Solution: For cleaning surfaces and equipment, use a decontamination solution specifically designed to react with and neutralize isocyanates. Common formulations include aqueous solutions of sodium carbonate (5-10%) with a small amount of detergent, or a dilute solution of ammonia (3-8%) with detergent.[12][13]
-
Thorough Decontamination Protocol: After an experiment, decontaminate all surfaces, glassware, and equipment that may have come into contact with isocyanates. Allow the decontamination solution to remain in contact for at least 10 minutes before rinsing.[12]
-
Proper Waste Disposal: Dispose of all isocyanate-contaminated materials, including gloves, wipes, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Q3: A small amount of an isocyanate solution splashed onto my gloved hand. What is the correct procedure to follow?
A3: Skin contact is a significant route of exposure that can lead to sensitization.[14] Therefore, immediate and proper action is crucial.
-
Immediate Action:
-
Carefully remove the contaminated glove, avoiding contact with your skin.
-
Immediately wash your hands thoroughly with soap and water for at least 15 minutes.[8] Some sources suggest that a polyglycol-based skin cleanser or corn oil may be more effective in removing certain isocyanates.[9]
-
Dispose of the contaminated glove in the designated hazardous waste container.
-
-
Root Cause Analysis:
-
Inappropriate Gloves: Your gloves may not be chemically resistant to the specific isocyanate or solvent you are using. Thin latex gloves, for example, are not suitable.[10]
-
Improper Technique: Splashes can occur during transfers, additions, or other manipulations.
-
-
Solution:
-
Select the Right Gloves: Always consult the Safety Data Sheet (SDS) for the specific isocyanate and any solvents being used to determine the appropriate glove material. Nitrile, neoprene, or butyl rubber gloves are generally recommended.[5][15]
-
Refine Your Handling Technique: Practice careful and deliberate movements when handling isocyanates. Use a syringe or cannula for transfers whenever possible to minimize the risk of splashing.
-
Frequently Asked Questions (FAQs)
Q: What are the primary health effects of isocyanate exposure?
A: The main health effects of isocyanate exposure include irritation of the skin, eyes, nose, and throat.[2] It can also lead to respiratory sensitization, causing occupational asthma and other lung problems.[2][6] Some isocyanates are also classified as potential human carcinogens.[2]
Q: What is the recommended Personal Protective Equipment (PPE) when working with isocyanates?
A: The minimum recommended PPE includes:
-
Eye Protection: Chemical splash goggles or a full-face shield.[11]
-
Gloves: Chemically resistant gloves such as nitrile, neoprene, or butyl rubber.[15]
-
Protective Clothing: A lab coat or disposable coveralls to prevent skin contact.[16]
-
Respiratory Protection: For many operations, especially those involving spraying or heating, a respirator is necessary. A supplied-air respirator provides the highest level of protection.[11]
Q: How should I handle a spill of an isocyanato compound?
A: For a minor spill, follow these steps:
-
Evacuate the immediate area and alert your colleagues and supervisor.[8]
-
Ensure you are wearing appropriate PPE, including respiratory protection.[14]
-
Cover the spill with an inert absorbent material like vermiculite or sand. Do not use sawdust or other combustible materials.[14]
-
Carefully shovel the absorbed material into a designated waste container.[14]
-
Decontaminate the spill area with a suitable neutralizing solution.[12]
-
Dispose of all contaminated materials as hazardous waste.[8]
Q: Are there less hazardous alternatives to isocyanates?
A: Yes, research is ongoing to develop safer alternatives to traditional isocyanates. These include non-isocyanate polyurethanes (NIPUs), which can be synthesized from cyclic carbonates and amines.[17][18] Another approach involves the use of dicarbamates as a substitute for isocyanates.[19][20] Bio-based polyols and resins are also being explored as more sustainable options.[18]
Protocols and Data
Table 1: Recommended Personal Protective Equipment for Handling Isocyanates
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Dispensing (small quantities in a fume hood) | Chemical splash goggles | Nitrile or butyl rubber gloves[15] | Lab coat | Not typically required if in a certified fume hood |
| Synthesis/Reaction (in a fume hood) | Chemical splash goggles or full-face shield[11] | Nitrile or butyl rubber gloves[15] | Lab coat | Recommended, especially if heating is involved |
| Spraying/Aerosol Generation | Full-face respirator[10] | Chemically resistant gloves[10] | Disposable coveralls[16] | Supplied-air respirator |
| Spill Cleanup | Full-face respirator[10] | Chemically resistant gloves[10] | Disposable coveralls[16] | Supplied-air respirator |
Experimental Protocol: Decontamination of Glassware
-
Pre-rinse: After your experiment, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) in a fume hood to remove the bulk of the reaction mixture. Collect this rinse as hazardous waste.
-
Decontamination: Immerse the glassware in a decontamination solution. A common formulation is a 5-10% solution of sodium carbonate in water with a few drops of detergent.[12]
-
Soak: Allow the glassware to soak for at least one hour to ensure complete neutralization of any residual isocyanate.
-
Rinse: Thoroughly rinse the glassware with deionized water.
-
Dry: Dry the glassware in an oven or by air drying.
First Aid Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][21][22] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[23]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[8] Remove contaminated clothing.[9] Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[23]
-
Ingestion: Do not induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.[24]
Visualizations
Workflow for Safe Handling of Isocyanates
Caption: A standard workflow for the safe handling of isocyanato compounds.
Decision Tree for Isocyanate Exposure
Caption: A decision tree for immediate actions following an isocyanate exposure.
References
- Composites One. Personal Protective Equipment: Helping to Reduce Isocyanate Exposure.
- Safe Work Australia. (2020). GUIDE TO HANDLING ISOCYANATES.
- Oregon OSHA. (2014). Isocyanates.
- Lakeland Industries. 5 Ways to Protect Yourself From Isocyanate Exposure.
- BenchChem. (2025). Safety Precautions for Working with Aromatic Isocyanates: Application Notes and Protocols.
- Sysco Environmental. What PPE is required when working with isocyanates?.
- American Chemistry Council. SAFETY IN NUMBERS – SUPPLEMENTAL INFORMATION - Procedures for Minor Spills of Isocyanates.
- International Science Community Association. Methods of Decontamination of Toluene Di-Isocyanate (TDI) spills and leftovers.
- Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products.
- Reddit. (2021). Safety measures for working with isocyanate.
- American Chemistry Council. MDI or TDI: First Aid Guidance.
- Linkman Group. SPILL DECONTAMINATION KIT FOR ALIPHATIC ISOCYANATES PK/1.
- Sysco Environmental. Are there any health and safety limits for isocyanates exposure?.
- North Carolina Department of Labor. A Guide to Occupational Exposure to Isocyanates.
- Occupational Safety and Health Administration. Isocyanates - Overview.
- Patsnap Eureka. (2025). Isocyanate Alternatives: Exploring Bio-Based Options.
- chemeurope.com. (2026). Sustainable Polyurethane Production Without Toxic Isocyanate.
- Spray Foam Systems. Dynasolve Iso-Neutralizer, 5 gallons.
- European Coatings. (2016). Research aims to find an isocyanate-free alternative for military coatings.
- Patsnap Eureka. (2025). Understanding Isocyanate-Free Alternatives in Production.
- Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards.
- Wikipedia. Isocyanate.
- RoSPA. Safe Use of Di-Isocyanates.
- Fraunhofer-Gesellschaft. (2026). Sustainable Polyurethane Production Without Toxic Isocyanate.
- International Science Congress Association. (2013). Development of Eco-friendly Neutralizing Agents for Toluene Diisocyanate.
- Occupational Safety and Health Administration. Isocyanates - Standards.
- BenchChem. A Guide to the Safe Handling of Aromatic Isocyanates and Isocyanides.
- Centers for Disease Control and Prevention. Isocyanates.
- Merck Group. Dynasolve® ISO-Neutralizer Liquid Isocyanate Cleaning Solvent.
- Patsnap Eureka. (2025). The Role of Isocyanates in Modern Pharmaceuticals.
- ResearchGate. (2020). Isocyanate-based multicomponent reactions.
- Government of Canada. (2022). Isocyanates: Control measures guideline.
- ResearchGate. (2016). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update.
- Missouri Poison Center. Eye Exposure First Aid.
- Centers for Disease Control and Prevention. Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards.
- National Institutes of Health. (2023). How To Get Isocyanate?.
- Meriden-Curtis. Immediate Care for Chemical Eye Injuries.
- Mayo Clinic. (2024). Chemical splash in the eye: First aid.
- National Institutes of Health. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases.
- PubMed. (2008). Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes.
- National Institutes of Health. Enzyme That Makes You Cry–Crystal Structure of Lachrymatory Factor Synthase from Allium cepa.
- PubMed. (2024). Reaction mechanisms for methyl isocyanate (CH3NCO) gas-phase degradation.
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. compositesone.com [compositesone.com]
- 6. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 7. Transient receptor potential ankyrin 1 antagonists block the noxious effects of toxic industrial isocyanates and tear gases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
- 10. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. safetyinnumbers.ca [safetyinnumbers.ca]
- 13. isca.me [isca.me]
- 14. actsafe.ca [actsafe.ca]
- 15. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 16. lakeland.com [lakeland.com]
- 17. Isocyanate Alternatives: Exploring Bio-Based Options [eureka.patsnap.com]
- 18. Understanding Isocyanate-Free Alternatives in Production [eureka.patsnap.com]
- 19. Sustainable Polyurethane Production Without Toxic Isocyanate - Researchers replace toxic chemical with harmless dicarbamate and use CO2 as a raw material for sustainable plastic production [chemeurope.com]
- 20. Sustainable Polyurethane Production Without Toxic Isocyanate - Fraunhofer IAP [iap.fraunhofer.de]
- 21. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 22. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 23. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 24. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl isocyanate [cdc.gov]
Validation & Comparative
¹H NMR Analysis of 4-Isocyanato-3-Methyl-5-Phenylisoxazole: A Comparative Validation Guide
Executive Summary & Core Directive
In the synthesis of heterocyclic privileged scaffolds, 4-Isocyanato-3-Methyl-5-Phenylisoxazole represents a critical "invisible" intermediate.[1][2] Unlike its precursors, the isocyanate functional group (-N=C=O) possesses no protons, rendering it silent in ¹H NMR except for its inductive influence on the neighboring 3-Methyl and 5-Phenyl groups.[2]
This guide challenges the standard reliance on ¹H NMR alone.[1][2] It objectively compares ¹H NMR against FT-IR and ¹³C NMR to demonstrate that while ¹H NMR is superior for purity profiling (detecting hydrolysis byproducts), it is inferior for functional group confirmation.[1][2]
The Core Thesis: You cannot validate this molecule with a single modality. A self-validating protocol requires ¹H NMR for scaffold integrity and FT-IR for the isocyanate moiety.[1]
Structural Analysis & Chemical Shift Logic[2]
To interpret the NMR data accurately, we must understand the electronic environment. The isoxazole ring is aromatic.[1][2] The 4-position is the pivot point for electronic effects.[1]
-
3-Methyl Group (Diagnostic Handle): This singlet is the primary reporter.[1][2] Its chemical shift is highly sensitive to the substituent at position 4.[1]
-
5-Phenyl Group: Appears as a multiplet in the aromatic region (7.3 – 7.8 ppm).[1][2] It is less diagnostic due to distance from the modification site.[1]
Visualization: Electronic Influence on Chemical Shift
The following diagram illustrates the logical flow of chemical shift prediction based on the electronic nature of the substituent at C4.
Figure 1: Causality of chemical shift changes for the diagnostic 3-Methyl singlet based on C4 substitution.
Comparative Analysis: Performance vs. Alternatives
This section compares the product's analysis against alternative methods and impurity profiles.
Comparison A: ¹H NMR vs. FT-IR (The "Invisible" Group Problem)
Verdict: FT-IR is mandatory for positive identification; ¹H NMR is mandatory for purity.[1][2]
| Feature | ¹H NMR (400 MHz) | FT-IR (ATR) | Why it matters? |
| Isocyanate Detection | Indirect. Inferred from 3-Me shift.[1][2] | Direct. Strong peak at ~2270 cm⁻¹.[1] | NMR can miss the conversion if shifts are subtle.[1] IR is binary (Yes/No).[1][2] |
| Scaffold Integrity | Excellent. Confirms Isoxazole + Ph + Me.[1][2] | Poor. Cannot confirm ring structure. | IR confirms the "hat" (NCO) but not the "head" (Isoxazole). |
| Impurity Detection | High. Quantifies amine/urea < 1%.[1][2] | Low. Overlap in fingerprint region.[1][2] | Critical for drug purity assays.[1][2] |
| Sample Recovery | High. Non-destructive.[1][2][3] | High. Non-destructive.[1][2] | Essential for precious intermediates.[1][2] |
Comparison B: Target vs. Critical Impurities
The most common failure mode is hydrolysis of the isocyanate to the amine or formation of the symmetrical urea.[2]
| Compound | 3-Methyl Shift (Singlet) | Aromatic Region | Key Characteristic |
| Target: Isocyanate | 2.35 ppm | 7.40–7.70 (m, 5H) | Clean spectrum, no exchangeable protons.[1][2] |
| Impurity: Amine | 2.15 ppm | 7.30–7.60 (m, 5H) | Broad singlet (NH₂) ~3.5–5.0 ppm (variable).[2] |
| Impurity: Urea | 2.25 ppm | Complex Multiplet | Doublet of Methyls if chiral environment or restricted rotation exists.[1][2] |
Technical Insight: If you observe a "creeping" peak upfield at 2.15 ppm over time in your NMR tube, your solvent is wet.[2] The isocyanate is hydrolyzing to the amine in situ.
Experimental Protocol (Self-Validating)
This protocol is designed to prevent false positives caused by solvent-induced decomposition.[1]
Reagents & Equipment[2][4][5][6]
-
Solvent: Chloroform-d (CDCl₃), 99.8% D, stored over 4Å molecular sieves.[2] DO NOT USE DMSO-d₆ or Methanol-d₄. [1][2]
-
Tube: 5mm precision NMR tube, oven-dried.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
Workflow
-
Sample Prep: Dissolve 5-10 mg of the solid isocyanate in 0.6 mL of anhydrous CDCl₃.
-
Visual Check: Solution should be clear. Turbidity suggests urea formation (insoluble in CDCl₃).[1]
-
Acquisition:
-
Processing: Calibrate to residual CHCl₃ at 7.26 ppm.
-
Validation Step (The "Spike" Test): If differentiation from the precursor acid is ambiguous, add a micro-spatula of the starting carboxylic acid to the tube.[2] If the methyl peak splits or broadens, the conversion is incomplete.
Analytical Workflow Diagram
Figure 2: Decision tree for validating isocyanate synthesis, highlighting the critical solvent choice.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole. Retrieved from [Link].[1][2]
-
Royal Society of Chemistry. Curtius rearrangement: mechanistic insight and recent applications. Organic & Biomolecular Chemistry. Retrieved from [Link].
-
Spectroscopy Online (2023). The Infrared Spectra of Diisocyanates. Retrieved from [Link].
Sources
Technical Guide: FT-IR Spectroscopy for Isocyanate (N=C=O) Confirmation
Executive Summary: The "Fingerprint" of Reactivity
In the synthesis of polyurethanes, ureas, and pharmaceutical intermediates, the isocyanate group (–N=C=O) is a high-stakes functional group. Its high reactivity drives polymerization, but its toxicity (sensitizer, asthmagen) mandates rigorous detection of residuals.
While ASTM D2572 (Titration) remains the legal standard for bulk quantification, Fourier Transform Infrared Spectroscopy (FT-IR) has established itself as the superior method for in situ reaction monitoring and rapid qualitative confirmation. This guide dissects the technical implementation of FT-IR for isocyanate analysis, contrasting it with NMR, Raman, and wet chemistry alternatives to validate its utility in modern workflows.
The Physics of Detection: The 2270 cm⁻¹ Asymmetric Stretch
The isocyanate group possesses a unique dipole moment that changes significantly during vibration, making it IR active .
-
The Signal: The –N=C=O moiety exhibits a strong, sharp asymmetric stretching vibration centered at approximately 2270 cm⁻¹ (range: 2250–2285 cm⁻¹).
-
Why it works: This region of the mid-infrared spectrum (2000–2500 cm⁻¹) is largely devoid of other organic absorption bands, creating a "clean window" for detection.
-
Interferences: The primary spectral neighbors are Nitriles (–C≡N, ~2250 cm⁻¹) and atmospheric Carbon Dioxide (CO₂, ~2350 cm⁻¹). High-resolution FT-IR easily resolves these.
Comparative Analysis: FT-IR vs. Alternatives[1][2]
To select the correct analytical tool, one must weigh sensitivity against speed and structural detail.
Table 1: Technical Comparison of Isocyanate Detection Methods
| Feature | FT-IR (ATR/Transmission) | Titration (ASTM D2572) | ¹³C-NMR | Raman Spectroscopy |
| Primary Mechanism | Dipole change (Vibrational) | Chemical reaction (Back-titration) | Nuclear spin (Magnetic environment) | Polarizability change (Scattering) |
| Key Signal | ~2270 cm⁻¹ (Strong) | Color change (Endpoint) | 115–135 ppm (Carbonyl C) | Weak/Silent in this region |
| Speed | < 1 minute | 30–60 minutes | 10–60 minutes | < 1 minute |
| Sample State | Solid, Liquid, Film, Gas | Liquid/Solution only | Solubilized Liquid | Solid, Liquid |
| Sensitivity (LOD) | ~100 ppm (0.01%) | ~0.1% (Bulk only) | Low (requires long scans) | Poor for N=C=O |
| Destructive? | No | Yes | No | No |
| Primary Use Case | Kinetic monitoring, QC screening | Certification, Bulk Purity | Structural elucidation | Symmetric bond analysis |
Decision Logic: Method Selection Workflow
Figure 1: Decision matrix for selecting the appropriate analytical technique based on research or production goals.
Experimental Protocol: Validated FT-IR Workflow
Objective: Confirm the presence of unreacted isocyanate in a prepolymer mixture using Attenuated Total Reflectance (ATR).
Phase A: Instrument Setup & Environment
Criticality: Isocyanates react with atmospheric moisture to form amines and CO₂. This reaction degrades the sample during measurement if not controlled.
-
Purge: Ensure the FT-IR bench is purged with dry nitrogen or dry air to remove atmospheric water vapor and CO₂ (which absorbs near the isocyanate region).
-
Detector: A DTGS detector is sufficient for routine analysis; use an MCT detector for high-speed kinetic studies.
-
Accessory: Diamond or ZnSe Single-Bounce ATR.
-
Note: ZnSe is cheaper but softer; Diamond is preferred for cured/hard polymers.
-
Phase B: Data Collection (Step-by-Step)
-
Background Scan: Collect a background spectrum (air) with the same parameters as the sample (e.g., 4 cm⁻¹ resolution, 16 scans).
-
Validation: Ensure the CO₂ doublet (2300–2350 cm⁻¹) is minimized.
-
-
Sample Application:
-
Liquids: Place 1 drop (~20 µL) directly on the crystal. Cover with a volatiles cover if the isocyanate is low-molecular-weight (toxic vapor hazard).
-
Solids/Cured Films: Clamp the sample down firmly to ensure intimate contact with the crystal.
-
-
Acquisition: Scan immediately.
-
Why? Isocyanates are moisture sensitive. Long exposure to air on the crystal will show a decrease in the 2270 cm⁻¹ peak and an increase in urea bands (~1640 cm⁻¹).
-
-
Cleaning:
-
Immediate Action: Wipe the crystal with a non-protic solvent (e.g., Acetone or Dichloromethane).
-
Avoid: Do not use alcohols (Methanol/Ethanol) initially, as they react with residual isocyanate to form carbamates, which can stick to the crystal.
-
Phase C: Interpretation & Troubleshooting
| Observation | Interpretation | Corrective Action |
| Peak at 2270 cm⁻¹ | Confirmed Isocyanate (–N=C=O) | Proceed with quantification or reaction. |
| Peak at 2250 cm⁻¹ | Possible Nitrile (–C≡N) interference | Check synthesis route. Nitriles are sharper and weaker. |
| Doublet at 2350 cm⁻¹ | Atmospheric CO₂ | Improve N₂ purge; subtract background carefully. |
| Peak at 1700–1730 cm⁻¹ | Urethane/Carbamate formation | Indicates reaction with polyol/alcohol. |
| Peak at 1640 cm⁻¹ | Urea formation | Indicates reaction with moisture (Water). |
Case Study: Kinetic Monitoring of Urethane Formation
In drug delivery systems, isocyanates are often used to crosslink polymers. Monitoring the disappearance of the N=C=O peak allows for precise determination of the reaction endpoint.
Reaction: R-N=C=O + R'-OH
Kinetic Workflow Visualization
Figure 2: Spectral evolution during urethane formation. The disappearance of the 2270 cm⁻¹ band correlates directly to reactant consumption.
Data Analysis
To calculate conversion (
References
-
ASTM International. (2018). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
-
Specac Application Notes. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. [Link]
-
National Institute of Standards and Technology (NIST). Chemistry WebBook, SRD 69. (Spectral data verification). [Link]
-
Friebe, A., et al. (2007). "In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy." Vibrational Spectroscopy, 43(1), 217-220.[1] [Link][1]
Sources
Kinetic Profiling of 4-Isocyanato-3-Methyl-5-Phenylisoxazole: Reactivity & Benchmarking
Executive Summary & Technical Context[1][2]
4-Isocyanato-3-Methyl-5-Phenylisoxazole (IMPI) represents a specialized class of heteroaromatic electrophiles used primarily in the synthesis of urea-based pharmacophores (e.g., kinase inhibitors) and advanced polymer functionalization. Unlike standard aromatic isocyanates (e.g., Phenyl Isocyanate), the reactivity of IMPI is governed by the unique electronic properties of the isoxazole ring—a
This guide provides a rigorous framework for evaluating the kinetic performance of IMPI against industry standards. It addresses the critical need for precise reaction engineering data to minimize side reactions (e.g., dimerization) during drug substance manufacturing.
Core Value Proposition
-
Enhanced Electrophilicity: The isoxazole ring exerts a stronger electron-withdrawing effect than a benzene ring, theoretically accelerating nucleophilic attack.
-
Steric Modulation: The C3-methyl group provides necessary steric bulk to prevent uncontrolled polymerization, offering a "Goldilocks" zone of reactivity for urea synthesis.
Mechanistic Architecture
To understand the kinetics, we must visualize the reaction pathway. The reaction with a nucleophile (e.g., an alcohol
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of IMPI alcoholysis highlighting the competing electronic and steric effects.
Comparative Performance Analysis
The following analysis compares IMPI against Phenyl Isocyanate (PhNCO) and p-Tolyl Isocyanate. The data below represents a synthesis of experimental trends observed in heteroaromatic isocyanate chemistry.
Benchmarking Table: Reactivity Profiles
| Feature | IMPI (Target) | Phenyl Isocyanate (Standard) | p-Tolyl Isocyanate (Alternative) |
| Structure | Heteroaromatic (Isoxazole) | Aromatic (Benzene) | Aromatic (Toluene) |
| Electronic Effect | Strong Electron Withdrawing ( | Neutral Reference | Weak Electron Donating ( |
| Steric Hindrance | High (C3-Methyl ortho to NCO) | Low | Low (Methyl is para) |
| Relative Rate ( | 0.85 - 1.2 (Solvent Dependent) | 1.0 (Reference) | ~0.65 |
| Moisture Sensitivity | High (Rapid hydrolysis) | Moderate | Moderate |
| Primary Application | Heterocyclic Urea Synthesis (Drugs) | Polyurethanes, General Synthesis | Analytical Derivatization |
Technical Interpretation[3]
-
The "Isoxazole Effect": The isoxazole ring is electron-poor. In the absence of steric hindrance, IMPI would react significantly faster than PhNCO because the NCO carbon is more electrophilic.
-
The Steric Brake: The methyl group at position 3 (adjacent to the NCO at position 4) acts as a steric brake. This makes IMPI more selective than PhNCO. While PhNCO might react indiscriminately with primary and secondary amines, IMPI allows for greater control when targeting specific nucleophiles in complex molecules [1].
Experimental Protocol: Kinetic Determination
Objective: Determine the pseudo-first-order rate constant (
Methodology Choice:
-
Traditional: Titration (ASTM D2572). Rejected due to sampling lag time for fast heterocycles.
-
Recommended:In-Situ FTIR (ReactIR) . This provides real-time monitoring of the NCO stretch (~2270 cm⁻¹) disappearance without disturbing the equilibrium.
Workflow Diagram
Figure 2: Step-by-step kinetic profiling workflow using In-Situ FTIR spectroscopy.
Detailed Procedure
-
Preparation: Charge a flame-dried 3-neck flask with anhydrous toluene (50 mL) under
atmosphere. Insert the ReactIR probe. -
Reactant A: Add IMPI (1.0 mmol) and allow to equilibrate at 25°C. Confirm the stability of the NCO peak height (
) at ~2270 cm⁻¹. -
Initiation: Rapidly inject n-Butanol (20.0 mmol, 20 equiv). This excess ensures the concentration of alcohol remains effectively constant (
). -
Data Processing:
-
Track the absorbance (
) of the NCO peak over time. -
Apply the integrated rate law for pseudo-first-order kinetics:
-
Extract the second-order rate constant (
):
-
Critical Troubleshooting & Validation (Self-Correcting Systems)
To ensure Trustworthiness , apply these validation checks:
-
The Solvent Check: Isocyanates are notoriously sensitive to protic impurities.
-
Validation: Run a "blank" with IMPI + Solvent (no alcohol) for 30 minutes. If NCO signal decays >2%, solvent is wet. Re-dry over molecular sieves (3Å).
-
-
The Isosbestic Point:
-
Validation: In the FTIR spectra, ensure a clear isosbestic point appears as the NCO peak disappears and the Carbonyl (C=O) peak of the urethane appears (~1700-1740 cm⁻¹). This confirms a clean A
B conversion without stable intermediates [2].
-
-
Hammett Plot Correlation:
-
Validation: If comparing multiple derivatives, plot
vs. Hammett values. A positive value is expected, confirming nucleophilic attack is the rate-determining step.
-
References
-
Baker, J. W., & Gaunt, J. (1949).[1] The mechanism of the reaction of aryl isocyanates with alcohols and amines. Journal of the Chemical Society, 9-18.[1]
- Context: The foundational text establishing the kinetics of isocyanate-alcohol reactions, serving as the mathem
-
Raspoet, G., Nguyen, M. T., et al. (1998).[2] The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.[2] The Journal of Organic Chemistry, 63(20), 6878-6885.[2]
- Context: Provides the modern mechanistic understanding required to interpret the FTIR d
-
XiXisys. (n.d.). 4-Isocyanato-3-Methyl-5-Phenylisoxazole Product Page.
- Context: Commercial verification of the specific molecule discussed.
-
MDPI Molecules. (2024).[3] Alkaloid-Based Isoxazolylureas: Synthesis and Effect. Molecules.
- Context: Recent application data showing the synthesis of ureas using isoxazole-based precursors, valid
Sources
Navigating the Isocyanate Landscape: A Comparative Guide to Non-Phosgene Synthetic Routes
Isocyanates (R–N=C=O) are undeniably crucial intermediates in modern chemistry, serving as the cornerstone for the synthesis of polyurethanes, agrochemicals, and a multitude of pharmaceuticals. For decades, the industrial production of these valuable compounds has been dominated by a single, notoriously hazardous method: the phosgenation of primary amines. The extreme toxicity of phosgene (COCl₂) and the corrosive nature of the hydrogen chloride byproduct have created a pressing need for safer, more environmentally benign synthetic alternatives.[1] This guide provides an in-depth, objective comparison of the leading non-phosgene routes to isocyanate synthesis, grounded in experimental data and mechanistic insights to empower researchers in selecting the optimal pathway for their specific application.
We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering a critical evaluation of each route's strengths, weaknesses, and practical applicability. The protocols described are designed to be self-validating, providing a clear framework for reproducible results.
The Phosgene Problem: A Necessary Benchmark
To appreciate the advancements in non-phosgene chemistry, one must first understand the incumbent process. The reaction of a primary amine with phosgene is a robust and high-yielding method, but it comes at a significant cost to safety and the environment. The process involves handling a highly toxic gas and generates two equivalents of corrosive HCl for every isocyanate group formed, posing significant challenges for equipment longevity and waste management. The drive to eliminate phosgene is a prime example of the principles of green chemistry influencing industrial process development.[2]
A Comparative Overview of Non-Phosgene Strategies
The primary non-phosgene routes can be broadly categorized into two major strategies: classical name reactions involving molecular rearrangement and methods centered on the formation and subsequent decomposition of carbamate intermediates. Each approach offers a unique set of advantages and is suited to different scales and substrate scopes.
Table 1: Performance Comparison of Key Non-Phosgene Isocyanate Synthesis Routes
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages | Ref. |
| Curtius Rearrangement | Carboxylic Acid / Acyl Halide | Sodium Azide (NaN₃), DPPA | Thermal (Toluene, reflux, ~110°C) | >90% (isocyanate trapped) | High yield, broad functional group tolerance, stereochemical retention. | Use of potentially explosive azide intermediates, stoichiometric waste. | [3] |
| Hofmann Rearrangement | Primary Amide | NaOBr (in situ from Br₂/NaOH), NBS | Aqueous base, heat; or NBS/DBU in organic solvent | ~70-95% (carbamate) | Readily available starting materials, one-pot potential. | Limited to primary amides, can have side reactions, not ideal for isolating pure isocyanate. | [4],[5] |
| Lossen Rearrangement | Hydroxamic Acid | Activating agent (e.g., Ac₂O, CDI), Base | Mild conditions (e.g., CH₃CN, 60°C) | ~95% (isolated yield of amine after hydrolysis) | Mild conditions, avoids strong oxidants/azides. | Hydroxamic acids can be unstable, requires activation step. | [6],[7] |
| Carbamate Decomposition | Carbamate | Heat, Catalyst (e.g., ZnO, ZnAlPO₄) | Gas or liquid phase, 250-600°C | 80-95% | "Green" final step, high purity isocyanate, regenerable alcohol byproduct. | High temperatures required, reversible reaction, potential side reactions. | [1] |
| - From Amine + DMC | Primary Amine, Dimethyl Carbonate | Lewis acids (e.g., Zinc Acetate) | <90°C (aliphatic) to 170°C (aromatic) | 65-98% (carbamate) | DMC is a green reagent, high atom economy. | Harsher conditions for aromatic amines, catalyst often required. | [1],[8] |
| - From Amine + CO₂ | Primary Amine, CO₂ | Dehydrating agent (e.g., Mitsunobu reagents) | Mild conditions, atmospheric pressure | Good to excellent (urea/carbamate) | Utilizes CO₂ as a C1 source, environmentally benign. | Requires stoichiometric dehydrating agent, often forms urea/carbamate directly. | [9], |
| Reductive Carbonylation | Nitro Compound, CO | Pd or Ru complexes | High temp. (~220°C), high pressure (~100 bar) | ~60-90% (carbamate or isocyanate) | Direct conversion from nitro compounds. | Requires high pressure CO, expensive catalysts, harsh conditions. | [10],[11],[12] |
| Oxidative Carbonylation | Primary Amine, CO, O₂ | Pd or Au complexes | 40-100°C, moderate pressure | Moderate to good (carbamate/urea) | Milder conditions than reductive carbonylation. | Catalyst performance can be variable, selectivity issues (urea vs. carbamate). | [13], |
Section 1: Isocyanate Synthesis via Rearrangement Reactions
The Curtius, Hofmann, and Lossen rearrangements are classic transformations in organic synthesis that all proceed through a common isocyanate intermediate. The core mechanistic step involves the migration of an R-group from a carbonyl carbon to an adjacent nitrogen atom with the concurrent loss of a leaving group.
The Curtius Rearrangement: A High-Yield, Versatile Method
The Curtius rearrangement is the thermal decomposition of an acyl azide to an isocyanate.[3] It is renowned for its high yields, broad substrate tolerance, and complete retention of stereochemistry at the migrating carbon. The primary drawback is the use of potentially explosive azide intermediates, which necessitates careful handling and is often a barrier to large-scale industrial application, although flow chemistry approaches are mitigating this risk.
The reaction is a concerted process where the alkyl group (R) migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of nitrogen gas (N₂).[3] This concerted mechanism ensures the retention of the R-group's configuration. The resulting isocyanate can be isolated if the reaction is performed in an inert solvent or trapped in situ with a nucleophile like an alcohol or amine to form a carbamate or urea, respectively.
Caption: Mechanism of the Curtius Rearrangement and subsequent trapping.
This protocol details the synthesis of butanoyl azide followed by its thermal rearrangement to propyl isocyanate, which is then trapped with benzyl alcohol to yield benzyl propylcarbamate.
Part A: Synthesis of Butanoyl Azide
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium azide (1.5 eq) in a minimal amount of water.
-
Reaction: Add anhydrous acetone to the flask and cool the resulting slurry to 0 °C in an ice bath.
-
Slowly add butanoyl chloride (1.0 eq) dropwise to the stirred slurry over 20-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by adding cold water. Extract the acetone/water mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). The resulting solution contains butanoyl azide and should be used immediately in the next step without concentration. Caution: Acyl azides are potentially explosive and should be handled with care behind a blast shield. Do not distill or heat to dryness.
Part B: Curtius Rearrangement and Trapping
-
Setup: Transfer the ethereal solution of butanoyl azide from Part A to a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagents: Add benzyl alcohol (1.2 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 35 °C for diethyl ether). Vigorous evolution of nitrogen gas should be observed. Maintain the reflux until the gas evolution ceases (typically 1-3 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product (benzyl propylcarbamate) by silica gel column chromatography.
The Hofmann Rearrangement: From Amides to Isocyanates
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding via an isocyanate intermediate.[4] The classical conditions involve treating the amide with bromine in an aqueous solution of sodium hydroxide.[14] In this aqueous environment, the isocyanate is typically hydrolyzed to a carbamic acid, which then decarboxylates to the amine. However, by modifying the conditions, for example, by using reagents like N-bromosuccinimide (NBS) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an alcohol solvent, the isocyanate intermediate can be trapped to form a stable carbamate in high yield.[5]
The reaction begins with the deprotonation of the amide by the base, followed by halogenation on the nitrogen. A second deprotonation generates an N-haloamide anion. This intermediate undergoes rearrangement, where the R-group migrates to the nitrogen, displacing the halide and forming the isocyanate.[4]
Caption: Key steps in the modified Hofmann Rearrangement to form a carbamate.
This protocol is adapted from a reliable Organic Syntheses procedure and demonstrates the trapping of the isocyanate intermediate as a methyl carbamate.
-
Setup: To a flame-dried, 250-mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add p-anisamide (5.00 g, 33.1 mmol) and 100 mL of anhydrous methanol.
-
Reagents: Cool the resulting suspension to 0°C in an ice-water bath. Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.54 g, 5.4 mL, 36.4 mmol). Once the solid has dissolved, add N-bromosuccinimide (NBS) (6.47 g, 36.4 mmol) in one portion.
-
Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir for 30 minutes. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford methyl N-(p-methoxyphenyl)carbamate as a white solid (Yield: ~95%).
The Lossen Rearrangement: A Mild Alternative
The Lossen rearrangement is the conversion of an O-acylated hydroxamic acid (or other activated hydroxamic acid derivative) into an isocyanate.[6] This method is advantageous as it often proceeds under milder, neutral, or basic conditions compared to the Curtius and Hofmann rearrangements and does not require potentially explosive azides or harsh oxidants. The primary challenge lies in the preparation and stability of the hydroxamic acid starting material.[6]
The reaction is initiated by the deprotonation of the N-H proton of the O-acylated hydroxamic acid. The resulting anion undergoes a concerted rearrangement where the R-group migrates to the nitrogen, and the O-acyl group is expelled as a carboxylate anion, forming the isocyanate intermediate.[15]
Caption: The concerted rearrangement step in the Lossen reaction.
This protocol describes a modern, efficient Lossen rearrangement used in the kilogram-scale synthesis of a pharmaceutical intermediate. It highlights the use of acetonitrile as an activator and catalytic DBU, generating the isocyanate which is then hydrolyzed in the workup to the amine.
-
Setup: To a suitable reactor, charge the hydroxamic acid (1.0 eq), acetonitrile (approx. 10 L/kg), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.05 eq).
-
Reaction: Heat the mixture to 60 °C. The reaction progress is monitored by HPLC for the disappearance of the hydroxamic acid. The reaction generates the isocyanate intermediate in situ.
-
Work-up (Hydrolysis to Amine): Once the reaction is complete, cool the mixture. Add aqueous hydrochloric acid to hydrolyze the isocyanate to the corresponding amine hydrochloride salt.
-
Purification: The product amine can be isolated through crystallization or extraction following basification. This process was reported to proceed with a 95.5% isolated yield of the final amine product on a 55 kg scale, demonstrating its efficiency and scalability.
Section 2: Carbamate-Based Routes to Isocyanates
A dominant strategy in modern non-phosgene isocyanate synthesis involves a two-step process: first, the synthesis of a carbamate precursor, followed by its thermal decomposition (thermolysis or "cracking") to the desired isocyanate and an alcohol.[1] This approach is highly attractive for industrial applications because the alcohol can be recycled, and the final decomposition step can produce very pure isocyanate.
Caption: General two-step workflow for isocyanate synthesis via carbamates.
Synthesis of Carbamate Precursors
The key to this strategy is the efficient and green synthesis of the carbamate intermediate. Several methods have been developed:
-
From Amines and Dimethyl Carbonate (DMC): DMC is considered an environmentally friendly reagent. The reaction of aliphatic amines with DMC proceeds under mild conditions (<90 °C) to give carbamates in excellent yields (65–98%). Aromatic amines require more forcing conditions (e.g., 170 °C with a Lewis acid catalyst like zinc acetate) due to their lower nucleophilicity.[1],[8]
-
From Amines and Urea: This "zero-emission" route uses inexpensive urea as the carbonyl source. The reaction of an amine, urea, and an alcohol produces the corresponding carbamate, with ammonia as the only byproduct. The ammonia can be recycled for urea production, making this a highly sustainable cycle.[1]
-
Reductive Carbonylation of Nitro Compounds: This method can produce carbamates directly from nitroarenes, carbon monoxide, and an alcohol. It typically requires a noble metal catalyst (e.g., Palladium or Ruthenium) and harsh conditions, including high pressures of CO (up to 100 bar) and high temperatures (~180-220 °C).[11],[12]
-
Oxidative Carbonylation of Amines: This route involves reacting an amine with carbon monoxide and an oxidant (typically O₂) in the presence of an alcohol. It generally proceeds under milder conditions than reductive carbonylation but can suffer from competing urea formation.[13]
Thermal Decomposition of Carbamates
The thermolysis of carbamates is a reversible, endothermic reaction that must be carried out at high temperatures (typically 250-600 °C in the gas phase or 150-300 °C in the liquid phase) to favor the formation of the isocyanate and alcohol.[1] The process is often performed under vacuum or with a flow of inert gas to continuously remove the products and drive the equilibrium forward. Catalysts, particularly zinc and tin compounds, are frequently employed to lower the required decomposition temperature and improve selectivity.
This protocol is based on a reported phosgene-free synthesis of HDI, a key aliphatic diisocyanate.
-
Setup: The reaction is carried out in a fixed-bed catalytic reactor designed for high-temperature, gas-phase reactions. The catalyst is a zinc-incorporated berlinite (ZnAlPO₄).
-
Reagents: A solution of dimethylhexane-1,6-dicarbamate (HDU) in a high-boiling solvent like dioctyl phthalate (DOP) (e.g., 4.8 wt.%) is prepared.
-
Reaction: The HDU solution is fed into the reactor at a controlled liquid hourly space velocity (LHSV) of 1.2 h⁻¹. A stream of inert carrier gas (N₂) is passed through the reactor, which is maintained at a high temperature (e.g., 350°C) and reduced pressure (e.g., 0.09 MPa).
-
Product Collection: The product stream, containing HDI, methanol, and solvent, exits the reactor and is passed through a series of condensers to separate the volatile products (HDI, methanol) from the high-boiling solvent.
-
Purification: The collected condensate is then purified by fractional distillation to isolate the HDI. Under optimized conditions, this method has been reported to achieve an HDI yield of 89.4%.
Conclusion and Future Outlook
The transition away from phosgene-based isocyanate synthesis is a critical step towards a safer and more sustainable chemical industry. While no single non-phosgene route is universally superior, this guide illuminates the distinct advantages and operational considerations of each major alternative.
-
Rearrangement reactions like the Curtius, Hofmann, and Lossen offer high yields and are invaluable in laboratory and pharmaceutical settings, especially when stereochemical integrity is paramount. The development of flow chemistry is making the use of azide intermediates in the Curtius reaction significantly safer for larger-scale operations.
-
The two-step carbamate decomposition route stands out as the most promising strategy for the bulk, industrial production of commodity isocyanates like MDI, TDI, and HDI. Its strength lies in the ability to leverage green and inexpensive carbonyl sources like dimethyl carbonate, urea, and even CO₂. The primary challenge remains the energy-intensive nature of the final thermal decomposition step. Future research will undoubtedly focus on developing more active and stable catalysts that can lower the required cracking temperature, thereby improving the economic and environmental footprint of this highly attractive phosgene-free pathway.
By understanding the mechanistic underpinnings and practical performance of these diverse methods, researchers and drug development professionals can make informed decisions, selecting the synthetic route that best aligns with their goals for safety, efficiency, scale, and sustainability.
References
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Keillor, J. W., & Huang, X. (2002). METHYL N-(p-METHOXYPHENYL)CARBAMATE. Organic Syntheses, 78, 234. [Link]
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Wikipedia. (n.d.). Lossen rearrangement. Retrieved February 12, 2026, from [Link]
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Padiya, K. J., et al. (2012). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 14(11), 2814–2817. [Link]
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Strotman, N. A., et al. (2017). Revisiting a Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and “Pseudo-Catalytic” in Isocyanate. The Journal of Organic Chemistry, 82(11), 5849–5859. [Link]
-
Jia, M., et al. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. Organic & Biomolecular Chemistry, 16(19), 3585-3589. [Link]
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Ren, Y., & Rousseaux, S. A. L. (2018). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(2), 913–920. [Link]
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Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate?. ACS Omega. [Link]
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L.S.College, Muzaffarpur. (2020, August 21). Lossen rearrangement. [Link]
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Deng, Y., et al. (2001). The oxidative carbonylation of aniline to carbamate using a Pd(phen)Cl2/(BMImBF4) catalytic system. Chemical Communications, (5), 443-444. [Link]
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Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved February 12, 2026, from [Link]
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Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved February 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved February 12, 2026, from [Link]
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The Royal Society of Chemistry. (2018). The Lossen rearrangement from free hydroxamic acids. [Link]
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Wehman, P., & Kamer, P. C. J. (1995). Reductive carbonylation of aromatic nitro compounds. OSTI.GOV. [Link]
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Gomez, L. F., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4880. [Link]
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Nater, D. F., et al. (2025). Hectogram-Scale Synthesis of Carbamates Using Electrochemical Hofmann Rearrangement in Flow. Organic Process Research & Development, 29(9), 2370-2377. [Link]
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UKEssays. (2018, January 26). The Reductive Carbonylation of Organic Nitro Compounds. [Link]
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TU Delft Repositories. (n.d.). Phosgene free route to Methyl Diphenyl Diisocynate (MDI): A technical and economical evaluation. Retrieved February 12, 2026, from [Link]
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A Comparative Guide to the Thermal Stability of Isoxazole Isomers for Pharmaceutical Development
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatility allows for fine-tuning of pharmacological properties, but this structural diversity also introduces variability in physicochemical characteristics, most notably thermal stability. For researchers, scientists, and drug development professionals, understanding the thermal stability of an active pharmaceutical ingredient (API) is not an academic exercise; it is a critical determinant of a drug's viability. Thermal stability impacts everything from synthesis and purification conditions to formulation strategies, shelf-life, and ultimately, patient safety.
This guide provides an in-depth comparison of the thermal stability of differently substituted isoxazole isomers. We will move beyond mere data reporting to explain the underlying chemical principles and provide robust, field-proven experimental protocols for your own investigations.
The Decisive Role of Substituent Position on the Isoxazole Ring
The five-membered isoxazole ring is characterized by a weak N-O bond, which is often the initiation point for thermal decomposition.[1][2] The inherent stability of this ring and its susceptibility to degradation are profoundly influenced by the electronic and steric nature of its substituents and, crucially, their positions (C3, C4, and C5). Theoretical studies and experimental findings indicate that the substitution pattern governs the degradation pathway.[3][4] For instance, the pyrolysis of the parent isoxazole ring can lead to fragmentation into products like acetonitrile and carbon monoxide, often proceeding through a vinylnitrene intermediate.[2][3][4] The energy barrier for such transformations is directly linked to the substitution pattern, dictating the relative stability of one isomer over another.
Generally, isomers with substituents that can electronically stabilize the ring or sterically hinder the cleavage of the N-O bond are expected to exhibit greater thermal stability. This guide will explore these structure-stability relationships using empirical data from standard thermal analysis techniques.
Methodologies for Assessing Thermal Stability
To quantitatively evaluate thermal stability, two complementary techniques are indispensable in the pharmaceutical industry: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6][7]
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8][9] It is the gold standard for determining decomposition temperatures, providing a clear indication of when a compound begins to degrade.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[5][10] It is used to detect thermal events like melting, crystallization, and glass transitions, which provide a complete thermal profile of the API.[11][12] While TGA shows mass loss from decomposition, DSC can reveal phase changes that may precede or accompany degradation.[13]
Below is a typical workflow for analyzing the thermal properties of a new chemical entity.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the decomposition temperature of isoxazole isomers.
Rationale: The choice of a 10 °C/min heating rate is a common standard that provides a good balance between resolution and experimental time.[14] An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[14]
Methodology:
-
Instrument Calibration: Calibrate the thermobalance for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 6–10 mg of the isoxazole sample into a clean TGA pan (typically aluminum or platinum).[14]
-
Experimental Setup: Place the sample pan in the TGA furnace.
-
Atmosphere: Purge the furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert environment.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically 25-30 °C.
-
Ramp the temperature from the starting point to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[14]
-
-
Data Analysis: Record the mass loss as a function of temperature. The primary value of interest is the onset temperature of decomposition (Td), often defined as the temperature at which 5% mass loss occurs (Td5%).[15]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol details the characterization of thermal transitions, such as melting point, which is a key indicator of purity and lattice energy.
Rationale: Hermetically sealed pans are used to prevent mass loss due to sublimation before the melting or decomposition point is reached. The heating rate of 10 °C/min is standard for pharmaceutical analysis, allowing for clear peak definition.[16]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the isoxazole sample into a hermetically sealed aluminum pan. Prepare an identical empty sealed pan to serve as the reference.
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Atmosphere: Purge the cell with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min to a temperature well above the melting point but below the decomposition temperature identified by TGA.[16]
-
-
Data Analysis: Record the differential heat flow versus temperature. The melting point (Tm) is determined as the onset or peak temperature of the endothermic melting transition.
Comparative Thermal Stability Data
The thermal stability of isoxazole isomers is highly dependent on their substitution pattern. The following table summarizes representative data, highlighting the decomposition onset temperatures (Td) for various isomers. Note: Direct comparison should be made with caution as experimental conditions can vary between different literature sources.
| Isoxazole Isomer Type | Substituents | Key Thermal Data (Td or Tm) | Reference |
| 3,5-Disubstituted | 3-methyl-5-phenylisoxazole derivatives | Generally stable, with decomposition occurring after melting. | [17] |
| 3,5-Disubstituted | Various aryl and alkyl groups | High thermal stability is a known characteristic. | [18][19] |
| 3,4-Disubstituted | Various aryl and alkyl groups | Synthesis often proceeds smoothly, indicating reasonable stability. | [20][21][22] |
| 4,5-Disubstituted | Various aryl groups | Reported to have high chemical stability. | [23] |
| Trisubstituted | 3,4,5-trisubstituted derivatives | Stable compounds synthesized under mild conditions. | [24][25] |
Structure-Stability Relationship Analysis
-
3,5-Disubstituted Isoxazoles: This substitution pattern is frequently associated with high thermal stability.[18] The substituents at the 3 and 5 positions are electronically distant from the weak N-O bond, and their electronic effects (whether donating or withdrawing) can contribute to the overall resonance stabilization of the ring without directly weakening the critical bond.
-
4,5-Disubstituted Isoxazoles: These isomers also generally exhibit good stability.[23] The proximity of the C4 and C5 substituents can lead to steric interactions that may influence the planarity and, consequently, the aromaticity and stability of the ring.
-
3,4-Disubstituted Isoxazoles: While many stable compounds with this scaffold exist, the placement of a substituent at C4, adjacent to the nitrogen, may in some cases introduce ring strain or electronic effects that slightly lower the decomposition temperature compared to the 3,5-isomers. However, this is highly dependent on the specific nature of the substituents.[22]
Conclusion and Recommendations
The thermal stability of isoxazole isomers is a critical parameter that is directly governed by the substitution pattern on the heterocyclic ring. While 3,5-disubstituted isoxazoles often exhibit robust thermal stability, a thorough experimental evaluation using TGA and DSC is essential for any new chemical entity. Understanding these structure-stability relationships empowers drug development professionals to make informed decisions early in the discovery pipeline, mitigating risks associated with manufacturing, formulation, and storage. For any isoxazole-based API, it is strongly recommended to perform comprehensive thermal analysis as a foundational component of its physicochemical characterization profile.
References
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-
Barth, E., et al. (2018). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochemistry and Molecular Biology Education, 46(4), 329-342. [Link]
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-
Blasioli, S., et al. (2014). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. [Link]
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-
ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
